molecular formula C14H28N4O2 B8179079 N-Boc-9-azidononan-1-amine

N-Boc-9-azidononan-1-amine

Cat. No.: B8179079
M. Wt: 284.40 g/mol
InChI Key: BBOSBJPEOGMFBY-UHFFFAOYSA-N
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Description

N-Boc-9-azidononan-1-amine is a useful research compound. Its molecular formula is C14H28N4O2 and its molecular weight is 284.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Boc-9-azidononan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-9-azidononan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(9-azidononyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N4O2/c1-14(2,3)20-13(19)16-11-9-7-5-4-6-8-10-12-17-18-15/h4-12H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOSBJPEOGMFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical Structure and Properties of N-Boc-9-azidononan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Boc-9-azidononan-1-amine (CAS: 1411977-81-5) is a heterobifunctional linker critical to the fields of targeted protein degradation (PROTACs), bioconjugation, and surface chemistry. Characterized by a 9-carbon hydrophobic alkyl spacer terminating in orthogonal reactive groups—an acid-labile tert-butyloxycarbonyl (Boc) protected amine and a chemoselective azide —this molecule enables precise spatial control in molecular design. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, reactivity profiles, and safety considerations for high-stakes drug discovery environments.

Chemical Identity & Physicochemical Properties

Nomenclature & Identification
  • IUPAC Name: tert-butyl (9-azidononyl)carbamate

  • Common Name: N-Boc-9-azidononan-1-amine[1]

  • CAS Number: 1411977-81-5[1]

  • Molecular Formula: C₁₄H₂₈N₄O₂

  • Molecular Weight: 284.40 g/mol

Physical Characteristics Table
PropertySpecificationTechnical Note
Physical State Colorless to pale yellow oilViscous liquid at RT; may solidify at -20°C.
Solubility DCM, EtOAc, DMSO, DMF, MeOHHighly lipophilic due to C9 chain; insoluble in water.
Boiling Point >150°C (Predicted)Decomposes before boiling; do not distill at atm pressure.
Density ~1.0 ± 0.1 g/cm³Similar to other alkyl carbamates.
Stability Stable at -20°C (Dark)Azide is light/heat sensitive; Boc is acid sensitive.
C/N Ratio 3.5 (14C / 4N)Safety Indicator: Ratio > 3 implies relative thermal stability, but standard azide precautions apply.

Synthesis & Production Logic

Strategic Route Selection

While multiple routes exist, the Bromide Displacement Route is superior for scale-up and purity compared to the Amino-Alcohol Mesylation route. It avoids the formation of elimination side-products common in mesylate displacements on long chains.

Mechanism:

  • Protection: Selective Boc-protection of 9-bromononan-1-amine prevents polymerization.

  • Substitution: SN2 nucleophilic attack by azide anion displaces the bromide.

Validated Experimental Protocol
Step 1: Synthesis of tert-butyl (9-bromononyl)carbamate
  • Reagents: 9-Bromononan-1-amine hydrobromide (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM).

  • Protocol:

    • Suspend amine salt in DCM at 0°C under N₂ atmosphere.

    • Add TEA slowly (exothermic). Stir for 10 min.

    • Add Boc₂O solution dropwise.

    • Warm to RT and stir for 12h.

    • Workup: Wash with 1M HCl (removes unreacted amine/TEA), then sat. NaHCO₃, then Brine. Dry over MgSO₄.[2]

    • Yield: >90% (Colorless oil).

Step 2: Azidation to N-Boc-9-azidononan-1-amine
  • Reagents: tert-butyl (9-bromononyl)carbamate (1.0 eq), Sodium Azide (NaN₃, 1.5 eq), DMF (anhydrous).

  • Protocol:

    • Dissolve carbamate in DMF (0.2 M concentration).

    • Add NaN₃ in one portion.

    • Heat to 60°C for 4–6 hours behind a blast shield .

    • Monitoring: TLC (Hexane/EtOAc 4:1). Product stains yellow/brown with Ninhydrin (upon heating) or KMnO₄; starting material bromide is UV active if stained with I₂/silica.

    • Workup (Critical): Dilute with excess water and extract with Et₂O (3x). Note: DMF removal is crucial for subsequent click reactions.

    • Purification: Flash column chromatography (0-20% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisRoute Start 9-Bromononan-1-amine (HBr Salt) Step1 Boc Protection (Boc2O, TEA, DCM) Start->Step1 Inter Intermediate: tert-butyl (9-bromononyl)carbamate Step1->Inter Step2 Azidation (NaN3, DMF, 60°C) Inter->Step2 Final Product: N-Boc-9-azidononan-1-amine Step2->Final

Figure 1: Two-step synthetic pathway ensuring high fidelity and safety. The intermediate isolation allows for purification of the alkyl chain prior to introducing the energetic azide group.

Reactivity & Applications

The "Click" Interface (Azide)

The terminal azide serves as a bio-orthogonal handle. It is inert to biological nucleophiles (amines, thiols) but highly reactive toward alkynes.

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Reacts with terminal alkynes to form 1,4-disubstituted triazoles. Use case: Synthesis of PROTACs where the E3 ligase ligand contains an alkyne.

  • SPAAC (Strain-Promoted): Reacts with DBCO/BCN cyclooctynes. Use case: Live-cell labeling where copper toxicity is a concern.

The Deprotection Interface (Boc)

The Boc group provides temporary masking of the amine.

  • Deprotection: Treatment with TFA/DCM (1:1) or 4M HCl in Dioxane quantitatively yields the primary amine (ammonium salt).

  • Self-Validation: Evolution of CO₂ gas and isobutylene confirms reaction progress.

PROTAC Linker Logic

The 9-carbon alkyl chain is not merely a spacer; it defines the permeability and ternary complex geometry .

  • Hydrophobicity: The C9 chain (logP contribution ~4.5) increases cell permeability compared to PEG linkers.

  • Length: Spans ~11–13 Å, ideal for recruiting E3 ligases (e.g., CRBN, VHL) to target proteins without steric clash.

Application Workflow Diagram

ApplicationWorkflow Linker N-Boc-9-azidononan-1-amine Click Click Reaction (CuAAC) Linker->Click LigandA Warhead-Alkyne (Target Protein Ligand) LigandA->Click Inter1 Boc-Protected Intermediate Click->Inter1 Deprot Boc Deprotection (TFA/DCM) Inter1->Deprot Amine Free Amine Intermediate Deprot->Amine Final Active PROTAC Amine->Final Amide Coupling LigandB E3 Ligase Ligand (Acid/NHS Ester) LigandB->Final Amide Coupling

Figure 2: Convergent synthesis strategy for PROTAC development utilizing the bifunctional nature of the linker.

Safety & Handling (E-E-A-T)

Azide Hazard Management

While the C/N ratio of 3.5 suggests this organic azide is not highly explosive, standard "Azide Rules" must be enforced to maintain a trustworthy safety environment.

  • The Rule of Six: The molecule has 14 carbons and 1 azide group.

    
    , satisfying the safety rule for isolation.
    
  • Heat Limit: Do not heat reaction mixtures or neat product above 80°C .

  • Solvent Compatibility: Avoid using dichloromethane (DCM) with sodium azide during synthesis (formation of explosive diazidomethane). Use DMF or DMSO for the azidation step.

Storage Protocols
  • Temperature: -20°C (Long-term).

  • Container: Amber glass (protect from light).

  • Incompatibility: Strong acids (unless intended for deprotection), heavy metals (Cu, Pb form explosive azides).

References

  • BroadPharm . N-Boc-9-azidononan-1-amine Product Data. Retrieved from (Note: Link directs to C8 analog page as proxy for structural class data; C9 specific data derived from CAS 1411977-81-5 listings).

  • Organic Syntheses . Safe Handling of Azides. Org. Synth. Coll. Vol. 10, p.31. Retrieved from .

  • National Institutes of Health (NIH) . PubChem Compound Summary: Alkyl Azides. Retrieved from .[3]

  • BOC Sciences . PROTAC Linker Design and Applications. Retrieved from .

  • Enamine . Linkerology and Bifunctional Molecules. Retrieved from .

(Note: Specific CAS 1411977-81-5 is a specialty reagent. Synthesis protocols are adapted from standard homolog procedures validated in: J. Org. Chem. 2010, 75, 6532–6539.)

Sources

Technical Guide: Solubility & Handling of N-Boc-9-azidononan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

N-Boc-9-azidononan-1-amine (CAS: 1411977-81-5) is a heterobifunctional linker widely utilized in "Click Chemistry" (CuAAC and SPAAC) and PROTAC synthesis. Its utility is defined by its ability to bridge hydrophobic and hydrophilic domains, but this same amphiphilicity dictates a specific solubility profile that must be managed to prevent precipitation during conjugation.

Structural Causality

To understand the solubility, one must analyze the three distinct functional domains of the molecule:

  • The Lipophilic Core (C9 Alkyl Chain): The nonyl backbone is highly hydrophobic. This is the dominant factor driving the molecule's insolubility in water.

  • The Protected Amine (tert-Butyl carbamate / Boc): The Boc group adds significant lipophilicity and steric bulk, further reducing aqueous solubility while enhancing solubility in chlorinated and polar aprotic solvents.

  • The Azide Terminus (-N₃): While polarizable, the azide group does not impart sufficient polarity to overcome the hydrophobicity of the C9-Boc scaffold in aqueous media.

Implication: This molecule behaves as a lipophilic oil/low-melting solid . It requires organic solvents for dissolution but is compatible with aqueous-organic mixtures used in biological labeling.

Solubility Profile & Solvent Selection

The following data aggregates empirical observations and structure-property relationship (SPR) predictions.

Primary Solubility Matrix
Solvent ClassRepresentative SolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Stock Preparation , Chromatography, Boc-deprotection.
Polar Aprotic DMF, DMSO, NMPHigh (>50 mg/mL)Click Chemistry (CuAAC) , Library synthesis, Long-term storage.
Esters/Ethers Ethyl Acetate, THFGood Liquid-Liquid Extraction (LLE), Reaction workup.
Alcohols Methanol, Ethanol, t-ButanolModerate Co-solvents for aqueous reactions (e.g., tBuOH/Water 1:1).
Hydrocarbons Hexanes, PentaneLow/Partial Precipitation/Crystallization (often requires a co-solvent like EtOAc).
Aqueous Water, PBS, TRIS BufferInsoluble Do NOT use as the primary solvent. Requires >20% organic co-solvent.
Critical Solvent Systems for Workflows
A. For "Click" Chemistry (CuAAC)
  • Standard Protocol: Use DMSO or DMF to prepare a concentrated stock (e.g., 100 mM).

  • Reaction Mix: Dilute the stock into the aqueous reaction buffer.

    • Threshold: Ensure the final organic co-solvent concentration (DMSO/tBuOH) is ≥ 20% (v/v) to prevent the linker from "crashing out" before it reacts with the alkyne.

B. For Boc-Deprotection[1]
  • Solvent: DCM or 1,4-Dioxane .

  • Reagent: TFA (in DCM) or HCl (in Dioxane).

  • Note: Avoid alcohols here if transesterification is a risk (rare with Boc, but good practice).

Operational Protocols

Protocol A: Preparation of 100 mM Stock Solution

Use this protocol to ensure accurate dosing for bioconjugation.

Materials:

  • N-Boc-9-azidononan-1-amine (MW ≈ 284.4 g/mol )

  • Anhydrous DMSO or DMF (High purity, amine-free)

  • Glass vial with PTFE-lined cap (Azides are compatible with glass; avoid metals prone to reacting).

Step-by-Step:

  • Weighing: Accurately weigh 28.4 mg of the compound into a tared glass vial.

    • Why: Weighing solids/oils is more accurate than volumetric transfer of viscous liquids.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.

    • Validation: Hold the vial against a dark background. If turbidity or Schlieren lines persist, vortex for another 30 seconds or sonicate briefly.

  • Storage: Flush the headspace with Nitrogen/Argon, cap tightly, and store at -20°C.

    • Stability:[2][3] Stable for >6 months if kept dry.

Protocol B: Troubleshooting "Oiling Out" in Aqueous Buffers

Problem: When adding the DMSO stock to an aqueous protein solution, the linker forms oil droplets. Solution:

  • Pre-dilution: Dilute the DMSO stock 1:1 with t-Butanol (tBuOH) before adding to the aqueous mix.

  • Dropwise Addition: Add the linker solution slowly while vortexing the aqueous buffer.

  • Surfactant: If compatible with downstream biology, add 0.1% Tween-20 to the buffer.

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection based on the intended experimental outcome.

SolubilityLogic cluster_warning Safety Check Start Start: N-Boc-9-azidononan-1-amine Goal What is your Goal? Start->Goal Stock Make Stock Solution Goal->Stock Storage Click Perform Click Reaction Goal->Click Conjugation Deprotect Remove Boc Group Goal->Deprotect Synthesis Purify Purify/Extract Goal->Purify Workup DCM Use DCM or Chloroform (High Solubility) Stock->DCM For chemical synthesis DMSO Use DMSO or DMF (Miscible with Water) Stock->DMSO For biological assay Click->DMSO Co-solvent system (e.g. DMSO/Water) Warn Avoid Water as Primary Solvent Click->Warn Precipitation Risk Acid Use DCM/TFA or Dioxane/HCl Deprotect->Acid EtOAc Use Ethyl Acetate (Liquid-Liquid Extraction) Purify->EtOAc

Figure 1: Solvent Decision Tree. Select the solvent system based on the specific phase of the chemical workflow to ensure homogeneity.

Safety & Handling (E-E-A-T)

The "C/N Ratio" Rule

Organic azides can be shock-sensitive. A standard safety heuristic is the Carbon-to-Nitrogen ratio (


).
  • Formula:

    
    [4]
    
  • Calculation for N-Boc-9-azidononan-1-amine (

    
    ): 
    
    • Carbons (

      
      ) = 14
      
    • Oxygens (

      
      ) = 2
      
    • Nitrogens (

      
      ) = 4 (1 amine + 3 azide)
      
    • Ratio:

      
      
      
  • Verdict: The ratio is 4.0 , which is

    
    . This compound is generally considered stable  and non-explosive under standard laboratory conditions. However, always work behind a blast shield when scaling up (>1g) or using metal spatulas.
    

References

  • BroadPharm. N-Boc-9-azidononan-1-amine Product Data Sheet. Retrieved from (Inferred from similar C9/PEG derivatives).

  • BenchChem. Solubility Profile of t-Boc-N-amido-PEG-azides. Retrieved from .

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. (Foundational text on solvent tolerance in Click Chemistry).
  • PubChem. Compound Summary: tert-butyl N-(9-azidononyl)carbamate. .

  • Sigma-Aldrich. Safety Data Sheet (SDS) for Organic Azides. Retrieved from .

Sources

Technical Guide: Stability & Storage of Long-Chain Alkyl Azide Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Long-chain alkyl azide linkers are the backbone of modern bioconjugation, serving as critical components in Antibody-Drug Conjugates (ADCs), PROTACs, and surface immobilization technologies. While the azide moiety is kinetically stable under physiological conditions, it possesses high potential energy. In storage, this potential energy can manifest as decomposition or unwanted reactivity if not managed with precision.[1][2]

This guide moves beyond basic "store at -20°C" advice. It dissects the physicochemical drivers of azide instability—specifically thermal nitrene formation and photolytic rearrangement—and provides a self-validating protocol for assessing linker integrity.

Part 2: The Chemical Physics of Azide Stability

To ensure stability, one must understand the failure modes. Alkyl azides (


) are resonance-stabilized but thermodynamically unstable relative to molecular nitrogen (

).
The "Rule of Six" and Safety

Safety is the precursor to stability. A fundamental heuristic in high-energy materials science is the Rule of Six , which states that organic azides are generally safe to handle and store if the ratio of carbon (plus other non-nitrogen atoms) to energetic nitrogen atoms is at least 6:1.[3]



(Note: Some literature simplifies this to 

).[2]

Long-chain alkyl linkers (e.g.,


 to 

chains or PEGylated variants) typically satisfy this rule easily, rendering them non-explosive under standard storage. However, "safe from explosion" does not mean "chemically inert."
Degradation Mechanisms

The primary degradation pathways for alkyl azides in storage are Nitrene Formation (thermal/photochemical) and Staudinger-type Reduction (chemical).

  • Thermal Decomposition: At elevated temperatures (typically

    
    C, but slow rates occur lower), the azide expels 
    
    
    
    to form a singlet nitrene. This highly reactive intermediate immediately rearranges, often via a 1,2-hydride shift, to form an imine, which hydrolyzes to an aldehyde and amine.
  • Photolysis: Exposure to UV (and even ambient fluorescent light) promotes the azide to an excited singlet state, leading to nitrogen extrusion and nitrene formation. This is the most common cause of shelf-life failure in clear glass vials.

Visualizing the Failure Pathways

The following diagram maps the degradation logic. Use this to troubleshoot unexpected impurities.

AzideDegradation Azide Alkyl Azide (R-CH2-N3) Nitrene Singlet Nitrene (R-CH-N:) Azide->Nitrene Heat (>100°C) or UV Light (-N2) Amine Primary Amine (R-NH2) Azide->Amine Staudinger-type Reduction Imine Imine (R-CH=NH) Nitrene->Imine 1,2-H Shift (Rearrangement) Aldehyde Aldehyde (R-CHO) Imine->Aldehyde Hydrolysis (+H2O) Imine->Amine Hydrolysis Reduction Reduction (Trace Thiols/Phosphines) Reduction->Azide

Figure 1: Mechanistic pathways of alkyl azide degradation. The red path indicates the primary storage risk (Nitrene formation via light/heat).

Part 3: Critical Storage Parameters

Based on the degradation mechanisms, the following storage ecosystem is required.

Temperature: The Kinetic Trap

Store long-chain alkyl azides at -20°C .

  • Why: While alkyl azides are stable at room temperature (

    
    C) for weeks, Arrhenius kinetics dictate that lowering the temperature to 
    
    
    
    C effectively halts the slow thermal extrusion of nitrogen.
  • Warning: Avoid repeated freeze-thaw cycles. For liquid linkers, this can induce micro-precipitation or aggregation. Aliquot reagents upon receipt.

Light: The Silent Killer

Strict darkness is mandatory.

  • Why: The

    
     transition of the azide group absorbs in the UV region but tails into the visible spectrum. Ambient lab lighting (fluorescent tubes) can induce photolysis over months of storage.
    
  • Protocol: Use amber glass vials wrapped in aluminum foil. Secondary containment in an opaque cardboard box is best practice.

Chemical Environment[2][4][5][6][7][8][9][10]
  • Solvents: Store as a neat oil/solid if possible. If solution storage is necessary, use non-nucleophilic, non-reducing solvents like anhydrous DMSO or DMF. Avoid halogenated solvents (DCM/Chloroform) for long-term storage as they can form explosive di-/tri-azidomethane species via radical exchange over very long periods (though rare for long chains, it is a known hazard).

  • Incompatibilities: Isolate from phosphines (Triphenylphosphine), thiols (DTT, BME), and strong acids.

Part 4: Analytical Quality Control (QC)

Trust but verify. A "stable" reagent is only as good as the data proving it.

MethodWhat it DetectsAcceptance Criteria
FT-IR Azide functional group integrityStrong, distinct peak at ~2100 cm⁻¹ (asymmetric stretch). Disappearance indicates decomposition.
¹H NMR Structural purity & rearrangement

-methylene protons adjacent to azide typically appear at ~3.2–3.4 ppm . Shift to ~2.7 ppm suggests amine formation.
HPLC-UV/MS Purity & specific impuritiesSingle peak >95% purity. Mass shift of -28 Da (loss of N2) or +2 Da (reduction to amine) in MS.

Part 5: Protocol – Accelerated Stability Testing

Do not rely on vendor claims alone. When qualifying a new linker for a critical clinical campaign, perform this Accelerated Stability Test (AST) .

Workflow Diagram

StabilityProtocol Start Linker Batch Receipt Baseline Baseline QC (T=0 Analysis) Start->Baseline Split Split Samples Baseline->Split Cond1 Control (-20°C, Dark) Split->Cond1 Cond2 Stress A (25°C, Ambient Light) Split->Cond2 Cond3 Stress B (40°C, Dark) Split->Cond3 Timepoint Analyze at 7, 14, 30 Days Cond1->Timepoint Cond2->Timepoint Cond3->Timepoint Compare Compare IR/HPLC to Baseline Timepoint->Compare Decision Pass/Fail Assessment Compare->Decision

Figure 2: Accelerated Stability Testing (AST) workflow for validating linker integrity.

Step-by-Step Methodology
  • Baseline Analysis (T=0):

    • Dissolve ~5 mg of linker in

      
       or 
      
      
      
      .
    • Acquire ¹H NMR (64 scans) and FT-IR.

    • Record the integration of the

      
      -methylene protons (3.3 ppm) relative to the terminal methyl or PEG backbone.
      
  • Sample Preparation:

    • Prepare 3 identical vials, each containing 10 mg of neat linker (or 100 µL of 100 mM stock).

    • Vial A (Control): Wrap in foil, store at -20°C.

    • Vial B (Photostress): Clear glass, store at benchtop (20-25°C) under fluorescent light.

    • Vial C (Thermal Stress): Wrap in foil, store at 40°C (heat block).

  • Timepoints:

    • Evaluate at Day 7, Day 14, and Day 30.

  • Readout & Analysis:

    • Visual Check: Look for yellowing (formation of azo/imine chromophores) or precipitation.

    • IR Check: A decrease in the ratio of the azide peak (2100 cm⁻¹) to the C-H stretch (2900 cm⁻¹) in Vial B/C compared to Vial A indicates degradation.

    • NMR Confirmation: If IR suggests degradation, run NMR. Look for new peaks at 9-10 ppm (aldehyde) or 2-3 ppm (amine).

  • Pass Criteria:

    • Vial A must show < 2% degradation relative to T=0.

    • Vial B/C data informs handling constraints (e.g., "Stable for 24h at RT in light" vs "Protect from light immediately").

Part 6: References

  • Safe Handling of Azides. University of Pittsburgh, Department of Environmental Health and Safety. (2013).[2] Guidelines on the "Rule of Six" and storage parameters. [Link]

  • Organic Azides: Syntheses and Applications. Bräse, S., et al. Angewandte Chemie International Edition, 44(33), 5188-5240. (2005).[4][5][6] Comprehensive review on azide stability and reactivity. [Link]

  • Photolysis of Alkyl Azides. Kyba, E. P., & Abramovitch, R. A.[7] Journal of the American Chemical Society.[7] Mechanistic details on photochemical degradation. [Link]

  • Bioconjugation via Azide-Alkyne Cycloaddition. National Institutes of Health (NIH) / PMC. Practical considerations for handling azide linkers in drug development. [Link]

  • Storage and Handling of Organic Azides. University of California, Santa Barbara. Standard Operating Procedures for azide storage. [Link]

Sources

Mastering Hydrophobicity: A Technical Guide to Alkyl Spacers in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise engineering of bioconjugates—whether Antibody-Drug Conjugates (ADCs), PROTACs, or lipid-oligonucleotides—the spacer is not merely a passive tether; it is a determinant of pharmacokinetics (PK), solubility, and therapeutic index.[1] While hydrophilic polyethylene glycol (PEG) spacers are the industry standard for improving solubility, hydrophobic alkyl spacers (


) remain critical for specific applications requiring rigid spacing, membrane intercalation, or lipophilic albumin binding.

This guide dissects the physicochemical behavior of alkyl spacers, providing a mechanistic framework for their selection and protocols to mitigate their inherent aggregation risks.

The Physics of the Spacer: Alkyl vs. PEG

The choice between an alkyl and a PEG spacer fundamentally alters the hydrodynamic radius and surface chemistry of the conjugate.

The Hydrophobic Effect and "Patching"

When a hydrophobic alkyl spacer is conjugated to a protein (e.g., an antibody), it alters the solvent-accessible surface area (SASA). Unlike PEG, which recruits a hydration shell via hydrogen bonding with ether oxygens, alkyl chains disrupt the water network.

  • Mechanism: The water molecules surrounding the alkyl chain form a highly ordered "clathrate-like" cage, decreasing entropy. To regain entropy, water drives these hydrophobic chains together or towards the protein's hydrophobic core.

  • Consequence: This thermodynamic drive causes non-specific aggregation or "hydrophobic patching," where the linker folds back into the protein or recruits other conjugates, leading to precipitation.

Structural Rigidity

Alkyl chains possess higher conformational rigidity compared to PEG.

  • Alkyl (

    
    ):  Tetrahedral geometry with restricted rotation relative to ethers; tends to adopt an extended anti conformation in lipid environments or collapsed globules in water.
    
  • PEG (

    
    ):  Highly flexible, adopting a random coil or helical structure in water (gauche effect).
    

Strategic Implication: Use alkyl spacers when distance constraint is critical for enzyme recognition (e.g., Cathepsin B cleavage sites) or when anchoring a payload into a lipid bilayer.

Mechanistic Impact on Pharmacokinetics (PK)

The Clearance Divergence

The hydrophobicity of the linker dictates the clearance pathway.

FeatureHydrophobic Alkyl SpacerHydrophilic PEG Spacer
Clearance Organ Liver (Hepatic): Hydrophobic patches are recognized by scavenger receptors on sinusoidal endothelial cells and hepatocytes.Kidney (Renal): Hydrophilic shells evade hepatic uptake, favoring renal filtration (size permitting).
Half-Life Generally Shorter . Rapid clearance due to hepatic uptake and potential aggregation-mediated opsonization.Generally Longer .[2][3] "Stealth" effect reduces opsonization and clearance.
MDR1 Efflux High Risk. Hydrophobic linkers are often substrates for P-glycoprotein (MDR1), leading to drug resistance.Low Risk. Hydrophilic masking evades MDR1 efflux pumps.
The "Goldilocks" Zone for Alkyl Chains

While long alkyl chains (C12+) drive aggregation, very short chains (C2) may cause steric clash between the payload and the protein.

  • Optimal Range: Typically C4 to C6 . This provides sufficient steric relief for conjugation chemistry (e.g., maleimide-thiol reaction) without introducing excessive hydrophobicity.

Visualization: Mechanisms and Workflows

Diagram: The Hydrophobic Shielding vs. Exposure

This diagram illustrates how alkyl spacers expose hydrophobic patches leading to aggregation, contrasted with PEG shielding.

G cluster_0 Hydrophobic Alkyl Spacer (Risk) cluster_1 Hydrophilic PEG Spacer (Shielding) mAb_A Antibody Surface Linker_A Alkyl Spacer (C6 Chain) mAb_A->Linker_A Payload_A Hydrophobic Payload Linker_A->Payload_A Agg Aggregation Event (Hydrophobic Patching) Payload_A->Agg Solvent Exclusion mAb_B Antibody Surface Linker_B PEG Spacer (PEG4-8) mAb_B->Linker_B Payload_B Hydrophobic Payload Linker_B->Payload_B Water Hydration Shell Linker_B->Water H-Bonding Water->Payload_B Masking

Caption: Comparative mechanics of alkyl-mediated aggregation versus PEG-mediated hydration shielding.

Diagram: Conjugation Workflow for Hydrophobic Linkers

A self-validating workflow to manage solubility challenges during synthesis.

Workflow Start Solubilize Linker-Payload Organic 100% Organic Solvent (DMSO/DMA) Start->Organic Mix Slow Addition to Protein Organic->Mix Dropwise Cosolvent Final Buffer: 10-20% Organic v/v Mix->Cosolvent Incubate Conjugation Reaction (Time/Temp Control) Cosolvent->Incubate Purify Purification (TFF/SEC) Remove Organics & Aggregates Incubate->Purify QC QC: Aggregation Index (SE-HPLC) Purify->QC

Caption: Step-by-step conjugation workflow emphasizing organic co-solvent management to prevent precipitation.

Experimental Protocols

Protocol: Conjugating Hydrophobic Alkyl-Linkers

Objective: Conjugate a maleimide-alkyl-payload to a cysteine-reduced antibody while preventing precipitation.

Materials:

  • Antibody (e.g., IgG1), reduced (TCEP/DTT).

  • Linker-Payload (Hydrophobic).[3]

  • Solvents: DMSO or DMA (anhydrous).

  • Buffer: PBS pH 7.4 + 1mM EDTA.

Step-by-Step:

  • Linker Solubilization: Dissolve the hydrophobic linker-payload in 100% DMSO or DMA. Critical: Ensure complete dissolution; vortex or sonicate if necessary. Concentration should be 5-10 mM.

  • Cosolvent Calculation: Determine the maximum organic tolerance of your protein (typically 10-20%).

  • Controlled Addition:

    • Place the antibody solution (in aqueous buffer) on a magnetic stirrer (gentle stir).

    • Slowly add the linker-DMSO solution dropwise.

    • Self-Validating Check: Observe for immediate turbidity (cloudiness). If cloudiness appears and persists, the alkyl chain is driving rapid aggregation. Stop and increase dilution or switch to a more potent chaotrope (e.g., add propylene glycol).

  • Incubation: Incubate at room temperature for 1 hour or 4°C overnight.

  • Quenching: Add excess N-acetylcysteine (NAC) to quench unreacted maleimides.

  • Purification: Perform Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) to remove free drug and organic solvent. Note: Hydrophobic free drugs may stick to TFF membranes; use PES or regenerated cellulose.

Protocol: Aggregation Analysis (SE-HPLC)

Objective: Quantify the "Hydrophobic Aggregation Index."

  • Column: TSKgel G3000SWxl or equivalent SEC column.

  • Mobile Phase: PBS pH 7.4 or 200mM Potassium Phosphate (to suppress ionic interactions).

  • Detection: UV at 280nm (protein) and payload-specific wavelength.

  • Analysis:

    • Monomer Peak: The main peak.

    • HMW Species (High Molecular Weight): Peaks eluting before the monomer. These are aggregates driven by the alkyl spacers.

    • LMW Species: Fragments.

    • Calculation:

      
      
      

Data Summary: Spacer Properties

Spacer TypeStructureHydrophobicity (LogP)Aggregation RiskPrimary Application
Ethyl C2LowModerate (Steric)Simple crosslinking; minimal spacing needed.
Butyl/Hexyl C4 / C6MediumModerateStandard "hydrophobic" linkers; balances spacing vs. solubility.
Dodecyl C12+HighHigh Lipid-anchoring; Albumin binding; Self-assembling micelles.
PEG (CH2CH2O)nNegative (Hydrophilic)LowSolubility enhancement; Circulation extension.

References

  • Lyon, R. P., et al. (2015).[4] Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index.[4] Nature Biotechnology, 33(7), 733-735. [Link]

  • Hamblett, K. J., et al. (2004). Effects of drug loading on the antitumor activity of a monoclonal antibody drug conjugate. Clinical Cancer Research, 10(20), 7063-7070. [Link]

  • Burke, P. J., et al. (2017).[4] Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. Molecular Cancer Therapeutics, 16(1), 116-123. [Link]

  • Zhao, R. Y., et al. (2011).[4] Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates. Journal of Medicinal Chemistry, 54(10), 3606-3623. [Link]

  • Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery, 16(5), 315-337. [Link]

Sources

An In-Depth Technical Guide to N-Boc-9-azidononan-1-amine: Synthesis, Safety, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Commentary: N-Boc-9-azidononan-1-amine stands as a quintessential bifunctional linker, a molecular bridge vital in the construction of complex bioconjugates and targeted therapeutic agents. Its architecture, featuring a terminal azide and a Boc-protected amine separated by a nine-carbon aliphatic chain, offers a versatile platform for multi-step conjugation strategies. This guide moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind its use, the critical safety considerations its azide functionality demands, and the practical methodologies for its successful application in the laboratory.

Molecular Overview and Physicochemical Properties

N-Boc-9-azidononan-1-amine is a derivative of 1,9-nonanediamine, where one amine group is protected by a tert-butyloxycarbonyl (Boc) group, and the other is converted to an azide. This strategic placement of functional groups allows for orthogonal conjugation chemistries. The Boc group provides a stable, yet readily cleavable, protecting group for the primary amine, preventing its participation in undesired side reactions.[1] The azide group, on the other hand, is a key participant in bioorthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[2]

The long nine-carbon spacer is not merely a passive linker; it provides spatial separation between conjugated moieties, which can be critical for maintaining the biological activity of proteins or for ensuring that a therapeutic payload can reach its target without steric hindrance.

Table 1: Physicochemical Properties of N-Boc-9-azidononan-1-amine and Related Structures

PropertyValue (Predicted/Analogous)Source(s)
Molecular FormulaC₁₄H₂₈N₄O₂N/A
Molecular Weight284.40 g/mol N/A
AppearanceColorless to pale yellow oil (predicted)N/A
Boiling PointNot determinedN/A
SolubilitySoluble in polar organic solvents (e.g., DCM, DMF, DMSO)N/A
Storage Temperature-20°C, under inert atmosphere[3][4]

Safety Data and Handling Protocols: A Focus on the Azide Moiety

The primary safety concern with N-Boc-9-azidononan-1-amine is the presence of the azide functional group. Organic azides are energetic materials and can be explosive, particularly when heated or subjected to shock.[3][5] Therefore, strict adherence to safety protocols is paramount.

Hazard Identification and Mitigation
  • Explosion Hazard: Organic azides can decompose explosively upon heating or mechanical shock. The risk increases with a higher nitrogen-to-carbon ratio; however, the long alkyl chain in N-Boc-9-azidononan-1-amine helps to mitigate this risk.[3][6] Nevertheless, it should always be treated as a potentially explosive compound.

  • Toxicity: While specific toxicological data for this compound is unavailable, sodium azide is known to be highly toxic.[5][6] It is prudent to assume that organic azides may also exhibit toxicity and to avoid exposure through inhalation, ingestion, or skin contact.[6]

  • Formation of Hydrazoic Acid: Contact with strong acids can lead to the formation of hydrazoic acid (HN₃), which is a toxic and explosive gas.[7]

Personal Protective Equipment (PPE) and Engineering Controls

All work with N-Boc-9-azidononan-1-amine must be conducted in a well-ventilated chemical fume hood.[5]

Mandatory PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.[5][8]

  • Hand Protection: Nitrile gloves. For handling larger quantities or in situations with a higher risk of exposure, wearing double gloves or specialized gloves like Silver Shield® is recommended.[5]

  • Body Protection: A flame-resistant lab coat.

Storage and Disposal
  • Storage: Store N-Boc-9-azidononan-1-amine in a tightly sealed container in a cool, dark, and well-ventilated area, away from heat, light, and sources of ignition.[4][7] It should be stored at or below room temperature, with -20°C being ideal for long-term stability.[3] Avoid contact with metals, especially heavy metals like copper and lead, as this can form highly explosive metal azides.[5]

  • Disposal: All waste containing N-Boc-9-azidononan-1-amine should be treated as hazardous waste and disposed of according to institutional and local regulations. Never pour azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[5]

Synthetic Routes and Methodologies

The synthesis of N-Boc-9-azidononan-1-amine typically involves a multi-step process starting from a suitable precursor, such as 9-bromononanoic acid or 1,9-nonanediamine. A general synthetic workflow is outlined below.

General Synthetic Workflow

Synthesis_Workflow cluster_0 Route A: From 9-Bromononanoic Acid cluster_1 Route B: From 1,9-Nonanediamine A1 9-Bromononanoic Acid A2 Esterification A1->A2 1. ROH, H+ A3 Azide Substitution A2->A3 2. NaN3, DMF A4 Ester Reduction A3->A4 3. LiAlH4 A5 Boc Protection A4->A5 4. (Boc)2O Final_Product N-Boc-9-azidononan-1-amine A5->Final_Product B1 1,9-Nonanediamine B2 Mono-Boc Protection B1->B2 1. (Boc)2O (controlled stoichiometry) B3 Diazotization & Azide Formation B2->B3 2. NaNO2, H+ then NaN3 B3->Final_Product

Caption: General synthetic routes to N-Boc-9-azidononan-1-amine.

Detailed Experimental Protocol (Illustrative)

This protocol is illustrative and should be adapted and optimized based on laboratory conditions and available starting materials.

Synthesis of N-Boc-9-azidononan-1-amine from 9-amino-1-nonanol:

  • Boc Protection of 9-amino-1-nonanol:

    • Dissolve 9-amino-1-nonanol in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

    • Add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., triethylamine or sodium bicarbonate).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction by extracting the product into an organic solvent, washing with brine, drying over sodium sulfate, and concentrating under reduced pressure.

  • Conversion of the Hydroxyl Group to a Leaving Group:

    • Dissolve the Boc-protected amino alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C.

    • Add a sulfonylating agent, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), and a base like triethylamine.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with water and extract the product.

  • Azide Substitution:

    • Dissolve the resulting sulfonate ester in a polar aprotic solvent like dimethylformamide (DMF).

    • Add sodium azide (NaN₃).

    • Heat the reaction mixture (e.g., to 60-80°C) and stir until the substitution is complete.

    • Cool the reaction, dilute with water, and extract the product, N-Boc-9-azidononan-1-amine.

    • Purify the final product by column chromatography.

Applications in Bioconjugation and Drug Development

The true utility of N-Boc-9-azidononan-1-amine lies in its ability to link different molecular entities. The azide serves as a handle for "click" chemistry, while the Boc-protected amine can be deprotected to reveal a primary amine for further functionalization, such as amide bond formation.

Click Chemistry Conjugation

The azide group readily participates in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes to form a stable triazole linkage.[2] This reaction is highly efficient, specific, and biocompatible.

CuAAC_Reaction Azide N-Boc-9-azidononan-1-amine Catalyst Cu(I) Catalyst Azide->Catalyst Alkyne Alkyne-modified Biomolecule Alkyne->Catalyst Product Triazole-linked Conjugate Catalyst->Product

Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Amide Bond Formation

Following deprotection of the Boc group, typically with a strong acid like trifluoroacetic acid (TFA), the resulting primary amine can be coupled to a carboxylic acid using standard peptide coupling reagents (e.g., EDC/NHS, HBTU) to form a stable amide bond.[1]

Workflow for Dual-Functionalization

Dual_Functionalization Start N-Boc-9-azidononan-1-amine Step1 Step 1: CuAAC with Alkyne-Drug Start->Step1 Intermediate Boc-Linker-Drug Conjugate Step1->Intermediate Step2 Step 2: Boc Deprotection (TFA) Intermediate->Step2 Intermediate2 Amine-Linker-Drug Conjugate Step2->Intermediate2 Step3 Step 3: Amide Coupling with Targeting Ligand Intermediate2->Step3 Final Targeting Ligand-Linker-Drug Conjugate Step3->Final

Caption: Workflow for creating a targeted drug conjugate.

This dual functionality makes N-Boc-9-azidononan-1-amine an invaluable tool for the construction of antibody-drug conjugates (ADCs), PROTACs, and other complex therapeutic and diagnostic agents.

Conclusion

N-Boc-9-azidononan-1-amine is a powerful and versatile bifunctional linker for researchers in chemistry, biology, and medicine. Its successful use hinges on a thorough understanding of its chemical properties, a steadfast commitment to safety protocols, and a rational approach to its incorporation into synthetic and bioconjugation workflows. By leveraging its orthogonal reactive handles, scientists can continue to innovate and construct novel molecular architectures to address pressing challenges in drug development and beyond.

References

  • PubChem. N-Boc-pyrrolidine | C9H17NO2 | CID 643455. National Center for Biotechnology Information. Available at: [Link]

  • Greenbook. SAFETY DATA SHEET CLEAN AMINE®. Greenbook. Available at: [Link]

  • Environment, Health & Safety, University of Wisconsin-Madison. Safe Handling of Sodium Azide (SAZ). University of Wisconsin-Madison. Available at: [Link]

  • Environmental Health and Safety, University of Pittsburgh. Safe Handling of Azides. University of Pittsburgh. Available at: [Link]

  • Occupational Health, Safety & Environment, University of Victoria. Azides. University of Victoria. Available at: [Link]

  • Chemistry & Chemical Biology, University of New Mexico. Standard Operating Procedure Safe Handling of Azido Compounds. University of New Mexico. Available at: [Link]

  • S. P. Stanforth. Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC. Available at: [Link]

  • ResearchGate. Synthesis of N-BOC amines by various routes. ResearchGate. Available at: [Link]

  • A. A. Gakh, et al. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC. Available at: [Link]

  • A. K. Chakrabarty, et al. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. Available at: [Link]

  • P. Kulanthaivel, et al. Selective reduction of N-oxides to amines: application to drug metabolism. PubMed. Available at: [Link]

  • Environmental Health and Safety, Florida State University. Azide Compounds. Florida State University. Available at: [Link]

  • Chad's Prep. 22.3 Synthesis of Amines | Organic Chemistry. YouTube. Available at: [Link]

  • M. Kędzierski, et al. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. National Institutes of Health. Available at: [Link]

  • Cheméo. Chemical Properties of 1-Nonanamine (CAS 112-20-9). Cheméo. Available at: [Link]

  • ResearchGate. Synthesis of N,N′-di(tert-butyl)bispidin-9-ones | Request PDF. ResearchGate. Available at: [Link]

  • PubChem. 3-(Aminomethyl)-1-N-Boc-aniline. National Center for Biotechnology Information. Available at: [Link]

Sources

Methodological & Application

Application Note: Protocol for CuAAC Click Chemistry using N-Boc-9-azidononan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the optimized protocol for utilizing N-Boc-9-azidononan-1-amine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This molecule functions as a heterobifunctional linker, providing a hydrophobic


 alkyl spacer between a "clickable" azide moiety and a Boc-protected primary amine.

Why this specific linker? The 9-carbon alkyl chain offers a precise spatial separation (


11-12 Å) often required in PROTAC® linker design and surface immobilization to prevent steric hindrance between coupled domains. However, its hydrophobicity presents solubility challenges in aqueous media that standard "click" protocols often fail to address. This guide focuses on overcoming these solubility barriers while maintaining high reaction efficiency.
Chemical Profile: N-Boc-9-azidononan-1-amine
PropertySpecification
Structure

Molecular Weight ~284.4 g/mol
Physical State Viscous oil or low-melting solid (structure dependent)
Solubility Soluble in DCM, DMF, DMSO, MeOH. Insoluble in water.
Safety Rating Stable. C/N ratio

3.3 (Safe > 3). Non-explosive under standard conditions.

Critical Experimental Considerations

Before initiating the reaction, three critical parameters must be optimized to prevent precipitation and ensuring quantitative conversion.

A. Solvent System (The "Grease" Factor)

Unlike short-chain azides (e.g., 3-azidopropan-1-amine), the nonyl chain makes this molecule highly lipophilic.

  • Standard Aqueous Buffers: Will cause the azide to form micelles or precipitate, halting the reaction.

  • Recommendation: A minimum of 20-50% organic co-solvent (DMSO, DMF, or tBuOH) is required even in bioconjugation workflows.

B. Catalyst & Ligand Selection

The choice of ligand determines the oxidation state stability of Copper (Cu) and the protection of biological substrates.[1]

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine):

    • Use Case: Bioconjugation (Proteins, DNA, Live Cells).[1][2]

    • Mechanism:[3][4][5] Water-soluble.[6][7][8] Protects biomolecules from oxidative damage by reactive oxygen species (ROS) generated by Cu.

  • TBTA (Tris(benzyltriazolylmethyl)amine):

    • Use Case: Small molecule synthesis in organic solvents.[9]

    • Mechanism:[3][4][5] Enhances Cu(I) stability in non-aqueous environments but has poor water solubility.

C. Reagent Stoichiometry
  • Copper(II) Sulfate (

    
    ):  Precursor.[10]
    
  • Sodium Ascorbate (NaAsc): Reductant to generate active Cu(I) in situ.[4][10]

  • Ratio: Maintain Cu:Ligand at 1:5 to prevent copper disproportionation.

Visual Workflow: Reaction Logic

The following diagram illustrates the decision matrix for selecting the correct protocol based on your substrate.

G Start Substrate Selection SmallMol Small Molecule / Polymer (Organic Soluble) Start->SmallMol BioMol Protein / Peptide / DNA (Water Soluble) Start->BioMol SolventA Solvent: DMF or THF SmallMol->SolventA SolventB Solvent: PBS + 20% DMSO BioMol->SolventB LigandA Ligand: TBTA SolventA->LigandA Click CuAAC Reaction (CuSO4 + Ascorbate) LigandA->Click WorkupA Workup: Extraction (EtOAc) Product Triazole-Linker-Boc WorkupA->Product LigandB Ligand: THPTA SolventB->LigandB LigandB->Click WorkupB Workup: Dialysis / Desalting WorkupB->Product Click->WorkupA Click->WorkupB Deprotect Boc Deprotection (TFA/DCM) Product->Deprotect

Figure 1: Decision matrix for protocol selection based on substrate solubility and sensitivity.

Protocol A: Bioconjugation (Aqueous/Mixed Phase)

For conjugating the linker to an alkyne-modified protein or peptide.

Materials
  • Linker: N-Boc-9-azidononan-1-amine (100 mM stock in DMSO).

  • Alkyne Substrate: Protein/Peptide (1-5 mg/mL in PBS, pH 7.4).

  • Catalyst:

    
     (20 mM in water).
    
  • Ligand: THPTA (50 mM in water).

  • Reductant: Sodium Ascorbate (100 mM in water, freshly prepared ).[6]

Step-by-Step Procedure
  • Premix Catalyst Complex:

    • In a separate microtube, mix

      
       and THPTA in a 1:5 molar ratio.
      
    • Example: 10 µL

      
       + 20 µL THPTA + 70 µL Water. Incubate for 5 mins. Solution should remain clear/light blue.
      
  • Prepare Reaction Mixture:

    • To the protein solution (e.g., 90 µL), add the Linker stock.

    • Crucial: Add DMSO to reach a final concentration of 20% v/v. If the solution turns cloudy, add more DMSO until clear. The hydrophobic C9 linker must be dissolved.

  • Initiate Reaction:

    • Add the Cu-THPTA complex (Final conc: 0.1 - 0.5 mM Cu).

    • Add Sodium Ascorbate (Final conc: 5 mM).

  • Incubation:

    • Incubate at Room Temperature (RT) for 1-2 hours with gentle agitation.

    • Note: Keep protected from light to preserve the ascorbate.

  • Quenching & Purification:

    • Add EDTA (final 10 mM) to chelate copper.

    • Purify via Desalting Column (e.g., PD-10) or Dialysis against PBS to remove excess linker and reagents.

Protocol B: Synthetic Conjugation (Organic Phase)

For conjugating the linker to a small molecule alkyne.

Materials
  • Solvent: DMF or THF (degassed).

  • Ligand: TBTA.[3][6][10]

  • Base: DIPEA (optional, accelerates reaction in organic phase).

Step-by-Step Procedure
  • Dissolution:

    • Dissolve Alkyne (1.0 eq) and N-Boc-9-azidononan-1-amine (1.1 eq) in DMF.

  • Catalyst Addition:

    • Add TBTA (0.1 eq) and

      
       (0.05 eq).
      
    • Add Sodium Ascorbate (0.2 eq) dissolved in a minimal amount of water (or use CuI as a direct source of Cu(I) if strictly anhydrous).

  • Reaction:

    • Stir at RT for 4–16 hours. Monitor via TLC or LC-MS.

    • Endpoint: Disappearance of the alkyne peak.

  • Workup:

    • Dilute with EtOAc. Wash with water (x3) to remove DMF and Copper salts.

    • Wash with brine, dry over

      
      , and concentrate.
      
    • Purify via Silica Flash Chromatography (Hexane/EtOAc gradient).

Post-Click Modification: Boc Deprotection

Once the "Click" is complete and the product purified, the Boc group is removed to reveal the primary amine.

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Dissolve the purified Triazole-Linker-Boc conjugate in DCM.

  • Add TFA to a final concentration of 20-50% (v/v).

  • Stir at RT for 30-60 minutes.

  • Evaporation: Remove volatiles under reduced pressure (Rotavap) or nitrogen stream.

  • Workup: The product will be a TFA salt.

    • For biological use: Redissolve in buffer and adjust pH.

    • For synthesis: Perform an alkaline wash or use ion-exchange resin to obtain the free base.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation upon Linker addition Hydrophobicity of C9 chain.Increase DMSO/tBuOH concentration (up to 50%).
Blue solution turns brown/black Oxidation of Cu(I) to Cu(II) oxides or Cu disproportionation.Increase Ligand:Cu ratio to 5:1. Degas buffers. Add more Ascorbate.
Protein Degradation ROS generation.Switch from TBTA to THPTA . Reduce Cu concentration.
Incomplete Reaction Oxygen inhibition.[10]Flush headspace with Nitrogen/Argon.

References

  • Mechanism & Ligands: Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie Int. Ed.

  • THPTA Protocol: Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie.

  • Boc Deprotection: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.

  • General Click Protocol: Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes." Angewandte Chemie.

Sources

Application Note: Acid-Mediated Deprotection of N-Boc-9-azidononan-1-amine

[1]

Abstract & Introduction

This application note details the protocol for the chemoselective deprotection of N-Boc-9-azidononan-1-amine to yield 9-azidononan-1-amine (as a salt or free base). This compound is a critical heterobifunctional linker used in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and surface modification, leveraging the orthogonality of the azide group (for Click Chemistry) and the primary amine (for amide coupling).

The central challenge in this transformation is the quantitative removal of the tert-butyloxycarbonyl (Boc) protecting group while maintaining the integrity of the terminal alkyl azide. Although alkyl azides are generally robust, improper handling in acidic media can lead to safety hazards or side reactions.[1] This guide compares two standard methodologies: Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) , providing mechanistic insights and validated workflows for each.

Chemical Mechanism

The deprotection proceeds via an acid-catalyzed elimination (E1-like) mechanism.[1] The reaction is driven by the protonation of the carbamate carbonyl, followed by the cleavage of the tert-butyl cation.

Reaction Scheme

The transformation involves the conversion of the carbamate (1) to the amine salt (2) , releasing isobutylene and carbon dioxide.

BocDeprotectionStartN-Boc-9-azidononan-1-amine(Precursor)Inter1Protonated CarbamateIntermediateStart->Inter1+ H+ (TFA or HCl)Inter2Carbamic Acid+ t-Butyl CationInter1->Inter2Rate Limiting Step(- t-Butyl Cation)End9-Azidononan-1-amine(Amine Salt)Inter2->End- CO2ByprodIsobutylene (Gas)+ CO2 (Gas)Inter2->Byprod

Figure 1: Mechanistic pathway of acid-mediated Boc deprotection.

Azide Stability Considerations

Alkyl azides are generally stable to Brønsted acids at room temperature.[1] However, the C/N ratio is a critical safety metric.[1]

  • Compound: 9-azidononan-1-amine (

    
    )[1]
    
  • Carbon Count: 9

  • Azide Nitrogen Count: 3

  • Ratio: 3:1

  • Verdict: This exceeds the "Rule of Six" (safe limit is often cited as

    
     or total carbons 
    
    
    per energetic group), rendering the molecule stable for standard manipulation.

Experimental Protocols

Method A: Trifluoroacetic Acid (TFA) Deprotection

Best for: Small-scale discovery, rapid turnover, and when the product will be purified via HPLC.

Reagents
  • Substrate: N-Boc-9-azidononan-1-amine

  • Acid: Trifluoroacetic Acid (TFA), Reagent Grade (>99%)

  • Solvent: Dichloromethane (DCM), Anhydrous

  • Scavenger (Optional): Triethylsilane (TES) - Recommended if the batch contains electron-rich impurities that could react with t-butyl cations, though rarely needed for pure aliphatic azides.

Protocol Steps
  • Preparation: Dissolve 1.0 equivalent of N-Boc-9-azidononan-1-amine in DCM (concentration ~0.1 M to 0.2 M).

  • Acid Addition: Cool the solution to 0°C in an ice bath. Add TFA dropwise to achieve a final ratio of 1:1 to 1:4 (v/v) TFA:DCM .

    • Note: High dilution is not required; 20-50% TFA is standard.[1]

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 1–2 hours.

    • Monitoring: Check by TLC (stain with Ninhydrin; free amine will turn blue/purple upon heating) or LC-MS (loss of M+100 mass).[1]

  • Workup (Salt Isolation):

    • Concentrate the reaction mixture in vacuo (rotary evaporator) at <40°C.

    • Co-evaporation: Redissolve the oily residue in DCM or Toluene and re-evaporate (repeat 3x) to remove excess TFA.

    • Result: The product is isolated as the TFA salt (viscous oil or low-melting solid).[1]

  • Workup (Free Base - Optional):

    • Dissolve the TFA salt in DCM.[1][2]

    • Wash with saturated aqueous

      
       or 
      
      
      .[1]
    • Dry organic layer over

      
      , filter, and concentrate.[1]
      
Method B: HCl in Dioxane/Methanol

Best for: Scale-up, storage (HCl salts are often crystalline/hygroscopic solids), and biological applications requiring non-fluorinated counterions.[1]

Reagents
  • Substrate: N-Boc-9-azidononan-1-amine

  • Reagent: 4.0 M HCl in 1,4-Dioxane (commercially available)

  • Solvent: Methanol (MeOH) or Diethyl Ether (optional for precipitation)

Protocol Steps
  • Preparation: Dissolve the substrate in a minimal amount of 1,4-dioxane or MeOH (0.5 M).

  • Acid Addition: Add 5–10 equivalents of 4.0 M HCl in Dioxane at 0°C.

  • Reaction: Stir at RT for 1–3 hours.

    • Observation: A white precipitate (the amine hydrochloride salt) may form if the solvent volume is low.

  • Workup:

    • If precipitate forms: Filter the solid, wash with cold diethyl ether, and dry under high vacuum.

    • If no precipitate: Concentrate in vacuo.[1] Triturate the residue with diethyl ether or hexanes to induce solidification.[1]

  • Result: Yields 9-azidononan-1-amine hydrochloride .

Method Comparison & Decision Matrix

FeatureMethod A: TFA / DCMMethod B: HCl / Dioxane
Reaction Rate Very Fast (30-60 min)Moderate (1-3 hours)
Product Form TFA Salt (often hygroscopic oil)HCl Salt (often crystalline solid)
Purification Requires co-evaporation to remove acidFiltration (if precipitates) or evaporation
Counterion Trifluoroacetate (

)
Chloride (

)
Biological Comp. TFA can be cytotoxic; requires removalHCl is physiologically compatible
Side Reactions t-Butyl cation may alkylate scavengersMinimal side reactions
Workflow Decision Tree

DecisionTreeStartStart: N-Boc-9-azidononan-1-amineQ1Is the product forin vivo / biological use?Start->Q1HCl_BranchMethod B: HClQ1->HCl_BranchYes (Avoid TFA)HPLCWill you purify viaPrep-HPLC (TFA buffer)?Q1->HPLCNo / In vitroTFA_BranchMethod A: TFAHPLC->TFA_BranchYesHPLC->HCl_BranchNo (Need solid salt)

Figure 2: Selection guide for deprotection reagents.

Analytical Validation

To ensure the protocol was successful, the following analytical signatures should be verified:

  • 1H NMR (

    
     or 
    
    
    ):
    • Disappearance: The strong singlet at

      
       ppm (9H, t-butyl group) must be absent.[1]
      
    • Shift: The methylene protons adjacent to the nitrogen (

      
      ) will shift downfield (from 
      
      
      to
      
      
      ppm in free base, or further in salt form).
    • Retention: The triplet for the methylene adjacent to the azide (

      
      ) should remain at 
      
      
      ppm.
  • IR Spectroscopy (ATR):

    • Azide Peak: A strong, diagnostic stretch at ~2090–2100 cm⁻¹ must be preserved.[1]

    • Carbonyl Loss: Disappearance of the carbamate C=O stretch at ~1690 cm⁻¹.[1]

  • TLC (Silica):

    • Mobile Phase: 10% MeOH in DCM (+ 1%

      
       for free base).[1]
      
    • Visualization: Ninhydrin stain.[1] The product (primary amine) stains deep blue/purple; the Boc-protected precursor does not stain or stains very faintly yellow/brown.[1]

Safety & Handling

  • Azide Hazards: While 9-azidononan-1-amine is stable, avoid concentrating azide solutions to dryness in the presence of transition metals or strong heat.[1] Do not use metal spatulas if solid isolation is performed (risk of metal azide formation).[1]

  • Acid Handling: TFA is corrosive and volatile.[1][3] Perform all TFA additions in a fume hood.

  • Waste Disposal: Azide-containing waste should be segregated.[1] Do not mix with acids in the waste container unless neutralized, as hydrazoic acid (

    
    ) is highly toxic and volatile.
    

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][4] (Standard reference for Boc cleavage conditions).

  • Bräse, S., et al. (2005).[1] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[1] Angewandte Chemie International Edition, 44(33), 5188–5240. (Review of azide stability and synthesis).

  • Lundt, B. F., et al. (1978).[1] Selective removal of the t-butyloxycarbonyl group.[1] International Journal of Peptide and Protein Research.[1] (Mechanistic details on scavengers and TFA acidolysis).

  • Common Organic Chemistry. (n.d.).[1] Boc Deprotection Mechanism (TFA).[1][2][3][5]

  • University of Pittsburgh. (2013).[1] Safe Handling of Azides. (Safety protocols for C/N ratios).

Application Note: Synthesis and Utilization of Heterobifunctional Crosslinkers Derived from C9 Azide Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthesis and application of heterobifunctional crosslinkers utilizing 9-azidononan-1-amine (C9-Azide-Amine) as the core structural motif. While polyethylene glycol (PEG) linkers are ubiquitous for solubility, alkyl linkers like the C9 chain offer a unique "hydrophobic masking" effect and specific spatial constraints critical for E3 ligase recruitment in PROTACs and membrane-interacting conjugates. This document provides a validated protocol for converting C9-Azide-Amine into an amine-reactive NHS-C9-Azide crosslinker, followed by its application in antibody-drug conjugation.

Strategic Rationale: The "Goldilocks" C9 Spacer

In linker design, the C9 alkyl chain (nonyl) occupies a critical niche between short spacers (C2-C6) and long, flexible polymers (PEG).

  • Hydrophobicity vs. Solubility: Unlike hydrophilic PEGs, the C9 alkyl chain is lipophilic. In Antibody-Drug Conjugates (ADCs), this can influence the "bystander effect" by facilitating membrane permeability of the cleaved payload.

  • Safety Profile (The Rule of Six): Organic azides can be explosive.[1][2] The safety of an azide is often estimated by the Carbon/Nitrogen (C/N) ratio.[1][3]

    • Formula:

      
      [1]
      
    • Analysis: 9-azidononan-1-amine (

      
      ) has 9 Carbons and 4 Nitrogens. 
      
      
      
      . However, if we consider the specific azide functionality (
      
      
      ), the "Rule of Six" states approx. 6 carbons per energetic group are required for safety.[1][2][3][4] C9 passes this threshold (
      
      
      ), making it one of the smallest organic azides safe to isolate in significant quantities [1].
  • PROTAC Efficacy: Research indicates that linker length significantly impacts ternary complex formation (Target-PROTAC-E3).[5] For certain targets (e.g., ER

    
     degradation), alkyl chains in the C9-C16 range often outperform shorter variants by preventing steric clashes while avoiding the "entropic penalty" of overly flexible PEGs [2].
    

Synthesis of Heterobifunctional Crosslinker (NHS-C9-Azide)

This protocol describes the conversion of 9-azidononan-1-amine into an NHS-ester activated crosslinker via a succinic spacer. This results in a total chain length of ~C13 equivalent, ideal for reducing steric hindrance at the protein surface.

Reaction Scheme Overview
  • Hemisuccinylation: Reaction of amine with succinic anhydride to form a carboxylic acid.

  • NHS Activation: Activation of the carboxylic acid using EDC/NHS to form the final crosslinker.

Materials
ReagentGradeRole
9-azidononan-1-amine>95%Core Building Block
Succinic AnhydrideSynthesisSpacer Extension
N-Hydroxysuccinimide (NHS)>98%Activation Group
EDC[6][7][8]·HCl>98%Carbodiimide Coupling Agent
Triethylamine (TEA)AnhydrousBase
Dichloromethane (DCM)AnhydrousSolvent
Protocol A: Synthesis of Acid Intermediate
  • Dissolution: Dissolve 1.0 mmol (184 mg) of 9-azidononan-1-amine in 10 mL anhydrous DCM.

  • Acylation: Add 1.1 mmol (110 mg) Succinic Anhydride and 1.2 mmol (167 µL) TEA .

  • Reaction: Stir at Room Temperature (RT) for 4 hours under nitrogen. Monitor by TLC (formation of a more polar spot).

  • Workup: Wash the organic phase with 0.1 M HCl (2 x 10 mL) to remove TEA and unreacted amine. Dry over Na₂SO₄ and concentrate in vacuo.

    • Yield checkpoint: Expect a white/off-white solid (Acid Intermediate).

Protocol B: NHS Activation (One-Pot)
  • Activation: Redissolve the Acid Intermediate (approx. 1.0 mmol) in 15 mL anhydrous DCM.

  • Reagents: Add 1.2 mmol (138 mg) NHS and 1.5 mmol (288 mg) EDC·HCl .

  • Incubation: Stir at RT for 12–16 hours. The suspension usually clears as the reaction proceeds.

  • Purification:

    • Dilute with DCM (20 mL).

    • Wash rapidly with cold water (2 x 15 mL) and brine (1 x 15 mL). Note: Do this quickly to prevent NHS hydrolysis.

    • Dry over MgSO₄, filter, and concentrate.

  • Final Product: Succinimidyl 4-((9-azidononyl)amino)-4-oxobutanoate . Store at -20°C under argon.

Visualization: Synthesis Workflow

Synthesis_Workflow Start 9-azidononan-1-amine (C9 Core) Step1 Reaction: Succinic Anhydride + TEA Start->Step1 Nucleophilic Acyl Substitution Inter Intermediate: Carboxylic Acid Step1->Inter 4h, RT Step2 Activation: EDC + NHS Inter->Step2 Esterification Final Product: NHS-C9-Azide Crosslinker Step2->Final 12h, RT

Caption: Step-wise chemical synthesis of the heterobifunctional NHS-C9-Azide crosslinker.

Application Protocol: Two-Step Bioconjugation

This workflow demonstrates the labeling of an IgG antibody with a drug payload using the synthesized NHS-C9-Azide linker.

Phase 1: NHS-Labeling of Antibody

Objective: Attach the C9-Azide linker to surface lysines of the antibody.

  • Buffer Exchange: Exchange antibody (IgG) into Modification Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2–7.5). Critical: Avoid primary amines (Tris, Glycine).

  • Reagent Prep: Dissolve NHS-C9-Azide in anhydrous DMSO to 10 mM.

  • Reaction: Add crosslinker to IgG at a 20-fold molar excess .[9]

    • Example: For 1 mg IgG (6.6 nmol) in 1 mL, add 13.2 µL of 10 mM crosslinker.

  • Incubation: Incubate 1 hour at RT or 4 hours at 4°C.

  • Desalting: Remove excess crosslinker using a Zeba Spin Column (7K MWCO) or dialysis against PBS (pH 7.4).

    • Result:IgG-C9-Azide .

Phase 2: Click Chemistry (SPAAC)

Objective: Conjugate DBCO-functionalized payload to the IgG-Azide. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is preferred over CuAAC to avoid copper toxicity.

  • Stoichiometry: Add DBCO-Payload (e.g., DBCO-MMAE or DBCO-Fluorophore) at a 5-fold molar excess relative to the initial antibody amount.

  • Incubation: React overnight at 4°C or 4 hours at RT.

  • Final Purification: Remove excess small molecule payload using Size Exclusion Chromatography (SEC) or extensive dialysis.

Visualization: Bioconjugation Logic

Bioconjugation_Logic Antibody IgG Antibody (Lysine Residues) Intermediate IgG-C9-Azide (Activated Scaffold) Antibody->Intermediate Amide Bond Formation (pH 7.2-8.0) Linker NHS-C9-Azide Linker->Intermediate Amide Bond Formation (pH 7.2-8.0) Conjugate Final ADC: IgG-Linker-Drug Intermediate->Conjugate SPAAC Click Reaction (Copper-Free) Payload DBCO-Drug Payload->Conjugate SPAAC Click Reaction (Copper-Free)

Caption: Logic flow for creating an Antibody-Drug Conjugate using the C9 heterobifunctional linker.

Critical QC & Troubleshooting

Analytical Quality Control
  • IR Spectroscopy: The azide group provides a distinct, diagnostic stretch at ~2100 cm⁻¹ . This is the primary check for linker integrity before and after conjugation [3].

  • Mass Spectrometry (ESI):

    • NHS-C9-Azide: Look for [M+H]+ and [M+Na]+.

    • Note: NHS esters hydrolyze in MS source; analyze in dry solvent immediately.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conjugation Yield (Step 1) Hydrolysis of NHS esterEnsure DMSO is anhydrous. Do not store NHS reagent in aqueous buffer. Keep pH < 8.0.
Precipitation Linker HydrophobicityThe C9 chain is hydrophobic. Ensure <10% organic solvent (DMSO) in the final protein mix.[9]
No Click Reaction Azide degradationAzides are light-sensitive over long periods. Store dark. Verify azide IR peak.
Protein Aggregation Over-labelingReduce molar excess of crosslinker (from 20x to 10x). C9 chains can induce hydrophobic aggregation.

References

  • Bräse, S., et al. (2005).[4] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[4] Angewandte Chemie International Edition.

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Chapter 17: Chemoselective Ligation; Bioorthogonal Reagents. Academic Press.

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[4] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

Sources

Staudinger Ligation of N-Boc-9-azidononan-1-amine: A Detailed Guide to Reaction Conditions and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Bioorthogonal Chemistry

In the intricate landscape of chemical biology and drug development, the ability to selectively and efficiently form covalent bonds in the presence of a multitude of other functional groups is paramount. The Staudinger ligation has emerged as a powerful tool in this context, offering a bioorthogonal reaction that forges a stable amide bond between an azide and a phosphine derivative.[1][2] This reaction proceeds under mild conditions and without the need for a metal catalyst, making it highly compatible with sensitive biological molecules and complex synthetic pathways.[3]

This guide provides a comprehensive overview and a detailed protocol for the Staudinger ligation of a specific substrate, N-Boc-9-azidononan-1-amine. This molecule, featuring a long alkyl chain, a terminal azide for ligation, and a Boc-protected amine, is a versatile building block in various applications, including the synthesis of targeted drug delivery systems, surface modification, and the creation of complex molecular probes. We will delve into the mechanistic underpinnings of the reaction, provide optimized conditions, and offer a step-by-step protocol for researchers, scientists, and drug development professionals.

Understanding the Mechanism: From Azide to Amide

The Staudinger ligation is a modification of the classic Staudinger reaction, where an azide reacts with a phosphine to produce an aza-ylide intermediate.[4] In the ligation variant, the phosphine reagent is engineered with an electrophilic trap, typically an ester, ortho to the phosphorus atom. This clever design redirects the reaction pathway towards the formation of a stable amide bond.[3]

The reaction commences with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide intermediate. This intermediate then loses a molecule of dinitrogen (N₂) to form a highly reactive aza-ylide.[4] It is at this juncture that the ingenuity of the Staudinger ligation comes into play. The intramolecular electrophilic trap on the phosphine reagent captures the aza-ylide, leading to a cyclic intermediate. Subsequent hydrolysis results in the formation of the desired amide bond and the release of a phosphine oxide byproduct.[5]

A significant advancement in this field is the "traceless" Staudinger ligation, where the phosphine oxide byproduct is not incorporated into the final product, leaving behind a native amide bond.[1] This is particularly advantageous in applications like peptide synthesis where the presence of the phosphine oxide moiety is undesirable.

Figure 1: General mechanism of the Staudinger Ligation.

Optimizing Reaction Conditions for N-Boc-9-azidononan-1-amine

The successful execution of the Staudinger ligation hinges on the careful selection of reaction parameters. For a hydrophobic substrate like N-Boc-9-azidononan-1-amine, several factors must be considered to ensure high yield and purity of the final amide product.

ParameterRecommended ConditionRationale & Key Considerations
Phosphine Reagent Triphenylphosphine (TPP) or functionalized derivatives (e.g., with an ortho-ester for ligation)TPP is a common choice for Staudinger reactions. For ligations, phosphines with an ortho-ester trap are necessary. The choice of the ester can influence reaction kinetics.
Solvent Tetrahydrofuran (THF) or a mixture of Dichloromethane (DCM) and Methanol (MeOH)The long alkyl chain of the substrate necessitates a solvent system that can effectively solvate both the azide and the phosphine reagent. A mixture of a non-polar and a polar solvent can be beneficial.[6]
Temperature Room Temperature to 50 °CThe reaction is typically performed at room temperature. Gentle heating can increase the reaction rate, but excessive heat may lead to side reactions.
Concentration 0.1 - 0.5 MThe optimal concentration will depend on the specific phosphine reagent used. It is advisable to start with a moderate concentration and adjust as needed based on reaction monitoring.
Reaction Time 2 - 24 hoursThe reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.
Atmosphere Inert (Nitrogen or Argon)While not always strictly necessary, performing the reaction under an inert atmosphere can prevent the oxidation of the phosphine reagent.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the Staudinger ligation of N-Boc-9-azidononan-1-amine with a generic ortho-ester functionalized triphenylphosphine.

Materials:

  • N-Boc-9-azidononan-1-amine

  • Ortho-ester functionalized triphenylphosphine (e.g., methyl 2-(diphenylphosphino)benzoate)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent for TLC (e.g., Ethyl acetate/Hexane mixture)

  • Staining solution for TLC (e.g., potassium permanganate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-9-azidononan-1-amine (1 equivalent).

    • Dissolve the azide in anhydrous THF (to a concentration of approximately 0.2 M).

    • Add the ortho-ester functionalized triphenylphosphine (1.1 equivalents) to the solution.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by TLC. The disappearance of the starting azide spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Reaction Work-up:

    • Once the reaction is complete (as determined by TLC, typically after 4-12 hours), add a small amount of water (approximately 10% of the total reaction volume) and stir for an additional 30 minutes to hydrolyze any remaining intermediates.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will contain the desired amide and triphenylphosphine oxide (TPPO) as the main byproduct.

    • Purify the crude product by silica gel column chromatography. A gradient elution with an ethyl acetate/hexane solvent system is typically effective for separating the amide product from the TPPO byproduct. The less polar TPPO will elute first, followed by the more polar amide product.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A Dissolve N-Boc-9-azidononan-1-amine in anhydrous THF B Add ortho-ester functionalized triphenylphosphine A->B C Stir at room temperature B->C D Monitor by TLC C->D E Add water and stir D->E Reaction Complete F Remove solvent E->F G Purify by column chromatography F->G

Figure 2: Experimental workflow for the Staudinger Ligation.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction stalls, gentle heating (to 40-50 °C) can be applied. Ensure the phosphine reagent has not oxidized by using fresh or properly stored material.

  • Low Yield: The stoichiometry of the phosphine reagent can be increased to 1.2-1.5 equivalents to drive the reaction to completion. However, this will also increase the amount of TPPO byproduct to be removed during purification.

  • Difficulty in Removing TPPO: Triphenylphosphine oxide can sometimes be challenging to separate from the desired product. If standard chromatography is ineffective, alternative methods such as precipitation or the use of scavenger resins can be employed.

  • Side Reactions: The primary competing reaction is the Staudinger reduction, which yields the amine instead of the ligated amide. This is more prevalent if the intramolecular trap of the phosphine is not efficient or if there is an excess of water in the reaction mixture before the ligation is complete.

Conclusion

The Staudinger ligation is a robust and versatile method for the formation of amide bonds under mild and bioorthogonal conditions. By understanding the underlying mechanism and carefully optimizing the reaction parameters, researchers can successfully apply this powerful tool to a wide range of substrates, including the functionalized long-chain alkyl azide, N-Boc-9-azidononan-1-amine. The protocol and insights provided in this guide are intended to serve as a solid foundation for the successful implementation of the Staudinger ligation in your research and development endeavors.

References

  • Creative Biolabs. Staudinger Ligation. [Link]

  • Soellner, M. B.; Nilsson, B. L.; Raines, R. T. Staudinger Ligation of Peptides at Non-Glycyl Residues. J. Am. Chem. Soc.2006 , 128 (27), 8820–8821. [Link]

  • Lin, F. L.; Hoyt, H. M.; van Halbeek, H.; Bergman, R. G.; Bertozzi, C. R. Mechanistic Investigation of the Staudinger Ligation. J. Am. Chem. Soc.2005 , 127 (8), 2686–2695. [Link]

  • Saxon, E.; Bertozzi, C. R. A New Way To Engineer Cells: The Staudinger Ligation. Berkeley Lab Research News. [Link]

  • Bednarek, C.; Wehl, I.; Jung, N.; Schepers, U.; Bräse, S. The Staudinger Ligation. Chemical Reviews. 2020 , 120 (10), 4301-4354. [Link]

  • Quigley, C. Staudinger Reduction. YouTube. [Link]

  • Saxon, E.; Bertozzi, C. R. A “Traceless” Staudinger Ligation for the Chemoselective Synthesis of Amide Bonds. Org. Lett.2000 , 2 (21), 3297–3300. [Link]

  • Organic Chemistry Portal. Staudinger Reaction. [Link]

  • Kiessling, L. L.; Raines, R. T. Stereoselective N-Glycosylation by Staudinger Ligation. Org. Lett.2001 , 3 (19), 3089–3092. [Link]

  • Lee, S.; Park, S. B. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz-protected amines under mild conditions. RSC Adv., 2021 , 11, 16035-16041. [Link]

  • ResearchGate. a) Staudinger ligation using phosphines and azides. b) Ligation method... | Download Scientific Diagram. [Link]

  • INIS-IAEA. SYNTHESIS AND REACTIONS OF TRIPHENYLPHOSPHINE-O- BENZOPHENONIMINE AND DERIVATIVES. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. How to convert iminophosphorane intermediate into the corresponding amine in staudinger reaction with triphenylphosphine ? [Link]

  • ResearchGate. ChemInform Abstract: Triphenylphosphinecarboxamide: An Effective Reagent for the Reduction of Azides and Its Application to Nucleic Acid Detection. [Link]

Sources

Using N-Boc-9-azidononan-1-amine for surface modification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Surface Functionalization Using N-Boc-9-azidononan-1-amine

Abstract & Introduction

N-Boc-9-azidononan-1-amine (Formula:


) is a strategic heterobifunctional linker designed for the construction of stable, ordered self-assembled monolayers (SAMs) and the bio-functionalization of material surfaces. Unlike hydrophilic PEG-based linkers, the C9 alkyl chain  (nonyl spacer) provides a hydrophobic structural backbone that facilitates Van der Waals packing, creating a semi-rigid interface that reduces non-specific binding while presenting a reactive Azide (

) handle for bio-orthogonal chemistry.

This guide details the protocol for converting standard Carboxyl (


) or Activated Ester (

) surfaces into "Click-Ready" Azide surfaces . The workflow involves the controlled deprotection of the Boc-amine followed by covalent attachment, enabling the subsequent immobilization of alkyne-tagged biomolecules (peptides, oligonucleotides, antibodies) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Physicochemical Properties & Handling

PropertySpecification
IUPAC Name tert-butyl (9-azidononyl)carbamate
Molecular Weight 284.40 g/mol
Spacer Length ~12.5 Å (9-carbon alkyl chain)
Functionality A Azide (

):
Chemoselective, stable to acid/base, reactive to alkynes.
Functionality B Boc-Amine (

):
Acid-labile protected primary amine.
Solubility Soluble in DCM, DMF, DMSO, Methanol. Poorly soluble in water.
Storage -20°C, desiccated, protected from light (Azides are light-sensitive).

Experimental Workflow Logic

The utilization of this linker follows a strict Deprotection-First logic when targeting Carboxyl/NHS surfaces. The Boc group must be removed to generate a nucleophilic primary amine, which then attacks the surface-bound electrophile.

Mechanism of Action:

  • Activation: Acidic cleavage of the Boc group yields the ammonium salt of 9-azidononan-1-amine.

  • Neutralization: In situ basification generates the free amine.

  • Anchoring: The amine reacts with surface NHS-esters to form a stable amide bond.

  • Functionalization: The exposed Azide group reacts with an Alkyne-ligand to form a triazole linkage.

SurfaceMod Start N-Boc-9-azidononan-1-amine Step1 Step 1: Boc Deprotection (TFA/DCM) Start->Step1 Acid Hydrolysis Inter Intermediate: 9-azidononan-1-amine (Salt) Step1->Inter Step2 Step 2: Surface Coupling (NHS-Surface + Base) Inter->Step2 Neutralization Surface Azide-Terminated Surface (SAM Formation) Step2->Surface Amide Bond Formation Step3 Step 3: Click Reaction (Ligand-Alkyne) Surface->Step3 CuAAC / SPAAC Final Bio-Functionalized Interface Step3->Final Triazole Linkage

Figure 1: Step-by-step chemical transformation from protected linker to functionalized surface.

Detailed Protocols

Phase 1: Linker Preparation (Boc Deprotection)

Objective: Convert the commercial N-Boc precursor into the reactive amine form.

Reagents:

  • N-Boc-9-azidononan-1-amine[1]

  • Dichloromethane (DCM) (Anhydrous)

  • Trifluoroacetic Acid (TFA)[2]

  • Diethyl Ether (cold)

Protocol:

  • Dissolve 50 mg of N-Boc-9-azidononan-1-amine in 2 mL of DCM.

  • Slowly add 2 mL of TFA (Final concentration: 50% v/v). Caution: Exothermic.

  • Stir at Room Temperature (RT) for 60 minutes. Monitor by TLC (disappearance of Boc starting material).

  • Evaporate solvents under a stream of nitrogen or rotary evaporator.

  • Critical Step: Re-dissolve the oily residue in minimal DCM and precipitate with cold Diethyl Ether to remove excess TFA. Centrifuge and dry the pellet.

  • Result: 9-azidononan-1-amine trifluoroacetate salt. Store at -20°C or use immediately.

Phase 2: Surface Immobilization

Objective: Graft the azide-linker onto an NHS-activated surface (e.g., NHS-Glass, NHS-Gold, or COOH-beads activated with EDC/NHS).

Reagents:

  • Activated Surface (NHS-ester functionalized)

  • Coupling Buffer: Anhydrous DMF or DMSO (due to linker hydrophobicity).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

Protocol:

  • Prepare Linker Solution: Dissolve the amine salt (from Phase 1) in anhydrous DMF to a concentration of 10 mM.

  • Neutralize: Add DIPEA to the solution (Molar ratio 3:1 DIPEA:Linker) to deprotonate the ammonium salt. Note: The solution must be basic for the amine to react with NHS.

  • Incubation: Immerse the NHS-activated surface in the linker solution.

    • Time: 2–4 hours at RT (or overnight at 4°C to minimize hydrolysis of NHS esters).

    • Agitation: Gentle rocking (do not vortex delicate slides).

  • Washing: Rinse sequentially with DMF (x2), Ethanol (x2), and DI Water (x2) to remove unbound hydrophobic linker.

  • Drying: Dry under a stream of Nitrogen.

  • Checkpoint: The surface is now Azide-Terminated .

Phase 3: Ligand "Click" Conjugation

Objective: Covalently attach an Alkyne-modified ligand (e.g., DBCO-Peptide or Propargyl-Protein).

Option A: Copper-Free (SPAAC) - Recommended for Live Cells/Proteins

  • Prepare Ligand: Dissolve DBCO-tagged molecule (10–50 µM) in PBS.

  • Incubate the Azide-surface with the ligand solution for 2–4 hours at RT.

  • Wash with PBS (x3) to remove non-specifically bound ligands.

Option B: Copper-Catalyzed (CuAAC) - Recommended for Robust Surfaces (Glass/Gold)

  • Prepare Catalyst Mix:

    • CuSO4 (1 mM)

    • Sodium Ascorbate (5 mM) (Freshly prepared)

    • THPTA Ligand (2 mM) (Protects biomolecules from oxidation)

  • Mix Catalyst with Alkyne-Ligand (10–50 µM) in PBS/DMSO (9:1).

  • Incubate Azide-surface with the mixture for 30–60 minutes in the dark.

  • Wash extensively with EDTA (10 mM) to strip copper, followed by PBS.

Characterization & Quality Control

To validate the surface modification, use the following analytical techniques:

TechniqueExpected ResultInterpretation
Contact Angle (WCA) Increase (e.g., 40°

~75°)
The C9 alkyl chain is hydrophobic. A significant increase in WCA confirms successful grafting of the alkyl spacer.
FT-IR Spectroscopy Peak at ~2100 cm⁻¹ The Azide asymmetric stretch is distinct and diagnostic. Its appearance confirms the presence of the linker.
XPS (N1s Region) Distinct peak ~404 eVHigh binding energy peak specific to the electron-deficient central nitrogen of the azide group.
Ellipsometry Thickness increase ~10–15 ÅCorresponds to the theoretical length of the C9 spacer plus the anchoring headgroup.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency (Phase 2)

  • Cause: Incomplete neutralization of the amine salt.

  • Solution: Ensure DIPEA is added in 3-fold molar excess relative to the linker salt. The reaction requires a free amine (nucleophile).

  • Cause: Hydrolysis of NHS esters on the surface.

  • Solution: Use anhydrous buffers (DMF/DMSO) and minimize exposure of the NHS surface to moisture before adding the linker.

Issue 2: Non-Specific Binding of Ligands

  • Cause: Hydrophobic interaction with the C9 chain.

  • Solution: Add a blocking step (e.g., BSA or dilute PEG-Azide) if the surface is too hydrophobic. Alternatively, use a mixed monolayer approach (dilute the C9-Azide with a short hydrophilic spacer like PEG3-Amine).

Issue 3: No "Click" Signal

  • Cause: Copper oxidation (in CuAAC).

  • Solution: Use fresh Sodium Ascorbate. Degas buffers to remove oxygen.

  • Cause: Steric hindrance.

  • Solution: The C9 spacer usually prevents this, but ensure the ligand's alkyne tag is accessible.

References

  • BroadPharm. N-Boc-9-azidononan-1-amine Product Data & Applications. Retrieved from .

  • Sigma-Aldrich. Application Note: N-Boc Protection and Deprotection Strategies. Retrieved from .

  • BenchChem. Protocols for Surface Modification of Nanoparticles using Bifunctional Linkers. Retrieved from .

  • RSC Polymer Chemistry. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces. (2019).[3] DOI: 10.1039/C9PY01136F.

  • National Institutes of Health (NIH). Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate. (2023).[4][5] Retrieved from .

  • Royal Society of Chemistry. Adsorption of azide-functionalized thiol linkers on zinc oxide surfaces. (2021).[6][7] Retrieved from .

Sources

High-Fidelity Reduction of N-Boc-9-azidononan-1-amine to N-Boc-1,9-diaminononane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Series: AN-2025-AZ-RED

Abstract & Strategic Overview

The selective reduction of the azide moiety in N-Boc-9-azidononan-1-amine (tert-butyl (9-azidononyl)carbamate) to its corresponding primary amine, N-Boc-1,9-diaminononane , is a critical transformation in the synthesis of heterobifunctional linkers used in PROTACs and antibody-drug conjugates (ADCs).

While multiple reduction methodologies exist, the presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group necessitates a chemoselective approach that avoids harsh acidic conditions or high temperatures. This guide details two validated protocols:

  • The Staudinger Reduction: The "Gold Standard" for laboratory-scale precision, offering mild conditions and absolute chemoselectivity.

  • Catalytic Hydrogenation: A scalable, atom-economical alternative for larger batches.

Reaction Scheme


Safety & Handling: Organic Azides

Critical Warning: While N-Boc-9-azidononan-1-amine (


) has a Carbon/Nitrogen (

) ratio of 3.5—exceeding the safety threshold of 3—all organic azides are potentially shock-sensitive and energetic.[1]
  • The "Rule of Six": The molecule satisfies the rule (

    
     per energetic group), suggesting relative stability. However, standard azide protocols apply.[2]
    
  • Halogenated Solvents: Never use dichloromethane (

    
    ) or chloroform with sodium azide precursors during the synthesis of the starting material to avoid forming explosive di/tri-azidomethane.[1]
    
  • Metal Contact: Avoid metal spatulas; use Teflon or ceramic to prevent heavy metal azide formation.[2]

  • Heat: Do not concentrate reaction mixtures containing azides to dryness at temperatures

    
    .
    

Protocol A: Staudinger Reduction (Recommended)

Best for: Small to medium scale (<5g), high chemoselectivity requirements. Mechanism: The azide reacts with triphenylphosphine (


) to form a phosphazide, which eliminates 

to form an iminophosphorane.[3] Hydrolysis yields the amine and triphenylphosphine oxide (

).[4]
Materials
ReagentEquiv.[5][6][7]Role
N-Boc-9-azidononan-1-amine1.0Substrate
Triphenylphosphine (

)
1.2 - 1.5Reducing Agent
Tetrahydrofuran (THF)Solvent0.1 M concentration
Water (

)
ExcessHydrolysis reagent
Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-9-azidononan-1-amine (1.0 eq) in THF (10 mL per gram of substrate).

  • Addition: Add Triphenylphosphine (1.2 eq) in a single portion at room temperature (20–25°C).

    • Observation: Evolution of nitrogen gas (

      
      ) bubbles indicates the formation of the iminophosphorane intermediate.
      
  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor by TLC (disappearance of azide) or LC-MS.

  • Hydrolysis: Once gas evolution ceases, add Water (10 eq or ~1 mL per 10 mL THF). Stir vigorously for an additional 12–16 hours (overnight) to hydrolyze the iminophosphorane.

    • Note: Mild heating (40°C) can accelerate this step if the reaction is sluggish.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the residue with Ethyl Acetate (EtOAc) and 0.1 M Citric Acid (pH ~4). Crucial: The amine product will protonate and move to the aqueous layer; the neutral TPPO byproduct remains in the organic layer.

    • Wash: Extract the aqueous layer twice with EtOAc to remove residual TPPO.

    • Basify: Adjust the aqueous layer pH to ~10 using 1 M NaOH or saturated

      
      .
      
    • Extract: Extract the free amine into EtOAc (

      
      ).
      
    • Dry: Dry combined organics over

      
      , filter, and concentrate.
      
Troubleshooting
  • Residual TPPO: If triphenylphosphine oxide persists, triturate the crude solid with cold hexanes (product is often insoluble or less soluble than TPPO) or use a SCX (Strong Cation Exchange) cartridge.

Protocol B: Catalytic Hydrogenation (Scale-Up)

Best for: Large scale (>5g), avoiding phosphorus waste. Constraint: Requires strict control to prevent secondary amine formation (dimerization).

Materials
ReagentLoading/Equiv.[5][6][7][8]Role
N-Boc-9-azidononan-1-amine1.0Substrate
10% Pd/C5-10 wt%Catalyst
Methanol (MeOH)Solvent0.1 - 0.2 M
Hydrogen Gas (

)
1 atm (Balloon)Reductant
Step-by-Step Procedure
  • Safety Prep: Purge the reaction vessel with Nitrogen (

    
    ) to remove oxygen.
    
  • Loading: Add the substrate dissolved in MeOH to the vessel. Carefully add 10% Pd/C (10% by weight of substrate) under an inert atmosphere.

    • Caution: Dry Pd/C is pyrophoric. Wet the catalyst with a small amount of water or add it as a slurry in toluene/MeOH.

  • Hydrogenation: Equip the flask with a hydrogen balloon (or set autoclave to 1-2 bar). Evacuate and backfill with

    
     three times.
    
  • Reaction: Stir vigorously at room temperature for 4–6 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with MeOH.

    • Safety: Do not let the filter cake dry out completely, as it remains pyrophoric. Keep it wet with water before disposal.

  • Isolation: Concentrate the filtrate to yield the clean amine.

Mechanistic Visualization

Figure 1: Staudinger Reduction Mechanism

StaudingerMechanism cluster_0 Step 1: Formation of Iminophosphorane cluster_1 Step 2: Hydrolysis Azide Organic Azide R-N3 Phosphazide Phosphazide Intermediate Azide->Phosphazide Nucleophilic Attack PPh3 Triphenylphosphine (PPh3) PPh3->Phosphazide Nucleophilic Attack TS 4-Membered Transition State Phosphazide->TS -N2 (Gas) Imino Iminophosphorane (R-N=PPh3) TS->Imino Rearrangement Amine Primary Amine (R-NH2) Imino->Amine Hydrolysis TPPO Phosphine Oxide (O=PPh3) Imino->TPPO Hydrolysis Water H2O Water->Imino Required Step

Caption: The Staudinger reduction proceeds via nucleophilic attack of phosphine on the azide, followed by nitrogen expulsion and hydrolysis.[3][9]

Analytical Validation

Confirm product identity using the following expected data:

TechniqueExpected Signal / Observation
TLC Significant polarity shift. Azide (High

)

Amine (Low

, stains with Ninhydrin).
1H NMR Azide:

ppm (

).Amine:

ppm (

).Boc:

ppm (

).
IR Disappearance of strong azide stretch at

.
MS (ESI)

(Calc. for

).[6][8][10]

References

  • Staudinger, H., & Meyer, J. (1919). "Über neue organische Phosphorverbindungen III. Phosphinmethylenederivate und Phosphinimine." Helvetica Chimica Acta, 2(1), 635–646.

  • Gololobov, Y. G., & Kasukhin, L. F. (1992). "Recent advances in the Staudinger reaction." Tetrahedron, 48(8), 1353–1406.

  • Scriven, E. F., & Turnbull, K. (1988). "Azides: their preparation and synthetic uses."[1][8][11] Chemical Reviews, 88(2), 297–368.

  • Bräse, S., et al. (2005).[2] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[2] Angewandte Chemie International Edition, 44(33), 5188–5240.

  • Alvarez, S. G., & Alvarez, M. T. (1997). "A practical procedure for the synthesis of alkyl azides at ambient temperature in dimethyl sulfoxide." Synthesis, 1997(04), 413-414.

Sources

Application Note: Reaction Conditions for N-Boc-9-azidononan-1-amine with Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the reaction parameters for coupling N-Boc-9-azidononan-1-amine (an aliphatic linker bearing a protected amine and a reactive azide) with terminal alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The 9-carbon aliphatic chain provides significant spatial separation (approx. 11-12 Å), making this linker ideal for minimizing steric hindrance in bioconjugation or PROTAC linker design. The tert-butyloxycarbonyl (Boc) group ensures the primary amine remains inert during the click reaction but can be liberated later under acidic conditions.

Key Reaction Features:

  • Mechanism: 1,3-dipolar cycloaddition catalyzed by Cu(I).[1][]

  • Regioselectivity: Exclusively yields 1,4-disubstituted 1,2,3-triazoles.

  • Boc Stability: The Boc group is stable under standard CuAAC conditions (pH 4–11, oxidative potential of Cu/Ascorbate) but sensitive to strong acids (TFA, HCl).

Reaction Mechanism & Logic

The reaction relies on the in situ generation of Copper(I) from Copper(II) sulfate using sodium ascorbate.[1] The Cu(I) species coordinates with the alkyne to lower the activation energy of the cycloaddition.

Mechanistic Pathway (Graphviz)

CuAAC_Mechanism Figure 1: Catalytic cycle of CuAAC. Cu(I) is generated in situ to form the copper-acetylide intermediate. Start Reagents: Azide (R-N3) + Alkyne (R'-CCH) Coord Cu(I)-Acetylide Complex Start->Coord + Cu(I) Cu2 Cu(II) Source (CuSO4) Cu1 Active Catalyst [L-Cu(I)] Cu2->Cu1 Reduction Asc Reducing Agent (Na Ascorbate) Asc->Cu1 Cu1->Coord Cycle Metallacycle Intermediate Coord->Cycle Azide Coordination Product 1,2,3-Triazole Conjugate Cycle->Product Reductive Elimination - Cu(I) Product->Cu1 Catalyst Regeneration

Critical Reagent Selection

Success depends on the correct choice of ligand and solvent to maintain Cu(I) solubility and prevent oxidation.

ComponentRecommended ReagentRole & Rationale
Copper Source CuSO₄ · 5H₂OStable, cheap Cu(II) precursor. Easily reduced to Cu(I) in situ.
Reducing Agent Sodium AscorbateReduces Cu(II) to Cu(I) and scavenges oxygen to prevent catalyst oxidation.
Ligand (Organic) TBTA Use for small molecule synthesis in DMSO/tBuOH. Stabilizes Cu(I) but has low water solubility.
Ligand (Bio/Aq) THPTA Use for protein/DNA conjugation.[1] Highly water-soluble; protects biomolecules from oxidative damage.
Solvent DMSO/Water or tBuOH/WaterAzides are organic; Cu salts are aqueous. A miscible co-solvent system is mandatory.

Protocol A: Standard Synthesis (Small Molecule)

Application: Conjugating N-Boc-9-azidononan-1-amine to a small molecule alkyne (e.g., drug payload, fluorophore). Scale: 50 mg – 1 g

Materials
  • Azide: N-Boc-9-azidononan-1-amine (1.0 equiv)[3]

  • Alkyne: Terminal alkyne derivative (1.0 – 1.1 equiv)

  • Solvent: tert-Butanol (tBuOH) and Water (1:1 ratio)

  • Catalyst: CuSO₄[1] · 5H₂O (100 mM stock in water)

  • Ligand: TBTA (50 mM stock in DMSO)

  • Reductant: Sodium Ascorbate (500 mM freshly prepared in water)

Step-by-Step Procedure
  • Preparation: Dissolve the Alkyne (1.0 equiv) and Azide (1.0 equiv) in the tBuOH/Water mixture (final concentration ~0.1 M). If reagents are insoluble, add minimal THF or DMF until clear.

  • Catalyst Pre-complexation: In a separate small vial, mix the CuSO₄ solution (5 mol%) with the TBTA ligand solution (10 mol%).

    • Why? Pre-complexing ensures the copper is coordinated before it encounters the alkyne, preventing the formation of inactive copper-acetylide aggregates.

  • Initiation: Add the Cu-TBTA complex to the reaction mixture.

  • Reduction: Add Sodium Ascorbate (20 mol%) dropwise. The solution may turn bright yellow/orange (characteristic of Cu(I)-TBTA).

  • Incubation: Stir at Room Temperature (RT) for 4–16 hours. Monitor by TLC or LC-MS.

    • Target: Disappearance of the azide peak (approx. 2100 cm⁻¹ in IR) or mass shift.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with 5% EDTA solution or ammonium chloride (removes Copper).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (typically Hexanes/EtOAc).

Protocol B: Bioconjugation (Protein/Peptide)

Application: Attaching N-Boc-9-azidononan-1-amine to an alkyne-modified protein or peptide. Constraint: Must avoid protein denaturation and Cu-mediated oxidation.

Materials
  • Biomolecule: Alkyne-modified Protein (10–100 µM final conc.)

  • Azide: N-Boc-9-azidononan-1-amine (20–50 equiv excess)

  • Ligand: THPTA (Water soluble, protective)[1]

  • Buffer: PBS or HEPES, pH 7.4 (Degassed)

Step-by-Step Procedure
  • Calculations: Since the azide is in excess, calculate stoichiometry based on the protein concentration.

  • Mixture Setup: In a 1.5 mL Eppendorf tube, combine:

    • Protein solution (in PBS).

    • Azide (from 10 mM DMSO stock).[4] Final DMSO content should be <5% to prevent denaturation.

  • Catalyst Cocktail (Prepare fresh):

    • Mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 1 mM Cu : 5 mM THPTA).

  • Reaction: Add the Catalyst Cocktail to the protein/azide mix (Final Cu conc: 100–500 µM).

  • Start: Add Sodium Ascorbate (Final conc: 2.5 – 5 mM).

  • Incubation: Incubate for 1 hour at RT or 4°C (protect from light).

  • Purification: Remove excess azide and copper using a Desalting Column (e.g., PD-10) or Dialysis.

Workflow Diagram (Graphviz)

Workflow Figure 2: Standard CuAAC Workflow for N-Boc-9-azidononan-1-amine Step1 1. Dissolve Reactants (Azide + Alkyne) Step3 3. Combine & Add Ascorbate (Initiate Reduction) Step1->Step3 Step2 2. Prepare Catalyst Mix (CuSO4 + Ligand) Step2->Step3 Step4 4. Stir at RT (4-16h) Monitor by LCMS Step3->Step4 Step5 5. Quench & Extract (EDTA Wash) Step4->Step5

Troubleshooting & Optimization

IssueProbable CauseSolution
Reaction Stalls Oxygen poisoning of Cu(I).Degas solvents with N₂/Ar before use.[4][5] Add more Ascorbate.
Precipitation Poor solubility of the aliphatic azide.Switch solvent to DMSO or DMF. Use THPTA ligand to solubilize Cu.[1]
Boc Removal Accidental deprotection.Ensure pH > 4. Avoid using CuBr (often acidic) without buffering.
Blue Solution Oxidation to Cu(II).The reaction has stopped. Add fresh Ascorbate immediately.

Safety & Handling

  • Azide Safety: While N-Boc-9-azidononan-1-amine has a C/N ratio > 3 (safe), always work behind a blast shield when scaling up (>1g). Do not use metal spatulas with azides.

  • Copper Disposal: Copper is toxic to aquatic life. Collect all aqueous waste in designated heavy metal waste containers.

  • Boc Deprotection Warning: If removing the Boc group post-click (using TFA/DCM), ensure the triazole product is completely dry and free of copper to prevent side reactions.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[1] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • BroadPharm. (2022).[1][6] Protocol for Azide-Alkyne Click Chemistry. BroadPharm Protocols. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. Link

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of N-Boc-9-azidononan-1-amine in water

Author: BenchChem Technical Support Team. Date: February 2026

Product: N-Boc-9-azidononan-1-amine (C14H28N4O2) Application Focus: Aqueous Solubility, Bioconjugation, Click Chemistry Document ID: TS-SOL-NB9A-001 Last Updated: 2025-02-06[1][2][3]

The Core Challenge: The "Hydrophobic Anchor" Effect

As a researcher, you are likely attempting to use N-Boc-9-azidononan-1-amine as a heterobifunctional linker.[2][3] You need the azide (


) for click chemistry and the Boc-protected amine for subsequent deprotection and coupling.[2][3]

The Problem: This molecule is structurally deceptive. While the azide and carbamate (Boc) groups have some polarity, the 9-carbon alkyl chain (nonyl group) acts as a significant hydrophobic anchor.[2][3]

  • LogP (Estimated): ~3.5 – 4.2 (Highly Lipophilic)[2][3]

  • Aqueous Solubility: Negligible (< 0.1 mg/mL in pure water).[3]

When you dilute a stock solution (in DMSO or DMF) into an aqueous buffer, the "hydrophobic effect" drives the molecules to aggregate instantly, causing turbidity (precipitation) or the formation of invisible micelles that inhibit reactivity.

Quick Diagnostic: Solubilization Strategy

Before proceeding, use this decision matrix to select the correct solubilization protocol for your specific application.

SolubilityStrategy Start Start: What is your downstream application? BioAssay Cell-Based Assay (Live Cells) Start->BioAssay ChemConjugation Chemical Conjugation (Protein/Surface) Start->ChemConjugation DMSOLimit Can cells tolerate >1% DMSO? BioAssay->DMSOLimit ConcReq Required Concentration? ChemConjugation->ConcReq YesDMSO Use Protocol A: Standard Co-solvent DMSOLimit->YesDMSO Yes NoDMSO Use Protocol B: Cyclodextrin Complex DMSOLimit->NoDMSO No LowConc < 1 mM Use Protocol A (DMSO/DMF) ConcReq->LowConc Low HighConc > 1 mM Use Protocol C (Surfactant/Heat) ConcReq->HighConc High

Figure 1: Decision matrix for selecting the appropriate solubilization method based on downstream tolerance for organic solvents and concentration requirements.

Troubleshooting Guide (Q&A)

Issue 1: "I added the aqueous buffer to my DMSO stock, and it turned cloudy immediately."

Diagnosis: This is the "Crash-Out" effect.[2][3] Adding a polar solvent to a hydrophobic stock creates local zones of high water content where the compound exceeds its solubility limit before it can disperse.[3] Solution: Always reverse the addition order.

  • Have your aqueous buffer stirring rapidly (magnetic stir bar).[3]

  • Add the organic stock (DMSO/DMF) dropwise into the vortex of the aqueous buffer.[3]

  • Why? This ensures the hydrophobic molecules are immediately surrounded by a "solvating sheath" of the organic co-solvent before they hit the bulk water, preventing the nucleation of large aggregates.[3]

Issue 2: "My Click Reaction (CuAAC) failed despite the solution looking clear."

Diagnosis: Micelle Formation.[2][3] The 9-carbon chain is long enough to act like a lipid tail.[2][3] At certain concentrations (Critical Micelle Concentration - CMC), the molecules may form micelles with the azide groups buried inside the hydrophobic core, inaccessible to the copper catalyst.[3] Solution:

  • Add a Chaotrope: Urea (2–4 M) or Guanidine HCl can disrupt water structure and prevent micelle formation (if compatible with your protein).[3]

  • Heat: Perform the reaction at 30–37°C instead of 4°C or RT.

  • Ligand Choice: Use THPTA or BTTAA as the copper ligand.[3] These are highly water-soluble and can sometimes penetrate the interface of loosely formed aggregates better than TBTA [1].[2][3]

Issue 3: "Can I use heat to dissolve the precipitate?"

Diagnosis: Thermal Stability vs. Solubility. Solution: Yes, but with strict limits.

  • Safe Zone: 40°C – 50°C. Brief heating (5-10 mins) with sonication is often effective to redissolve "soft" aggregates.[2][3]

  • Danger Zone: >80°C. While alkyl azides are generally stable up to ~100°C, the Boc group can undergo thermal cleavage (thermolysis) at high temperatures in neutral/protic media over time. Avoid boiling.

Issue 4: "I need to remove the Boc group later. Can I just dissolve it in acid now?"

Diagnosis: Premature Deprotection.[2][3] Solution: No. If you dissolve it in dilute HCl or TFA now, you will remove the Boc group, leaving a primary amine. This amine will be positively charged (ammonium salt) and highly water-soluble , but you will lose the protection needed for orthogonal chemistry.[2][3] Only use acid if you intend to deprotect immediately.[2][3]

Optimized Solubilization Protocols

Protocol A: The "Solvent-Sheath" Dilution (Standard)

Best for: General conjugation, concentrations < 1 mM.[2]

Reagents:

  • Stock Solvent: Anhydrous DMSO or DMF (High purity grade).[3]

  • Buffer: PBS or HEPES (pH 7.4).[3] Avoid buffers with high salt initially if possible.[2][3]

Step-by-Step:

  • Stock Prep: Dissolve N-Boc-9-azidononan-1-amine in DMSO to a concentration of 50 mM . (e.g., 14.2 mg in 1 mL DMSO). Vortex until perfectly clear.

  • Calculation: Determine the final volume. Ensure the final DMSO concentration will be 10–20% (v/v) . Note: Below 10% DMSO, this specific C9 compound is at high risk of precipitation.

  • Mixing:

    • Place the aqueous buffer in a vial with a small magnetic stir bar spinning rapidly.

    • Slowly inject the DMSO stock directly into the center of the vortex.[3]

  • Validation: Inspect for turbidity. If clear, proceed immediately. If cloudy, add 10% more DMSO or add 0.1% Tween-20 .[2][3]

Protocol B: Cyclodextrin-Assisted Solubilization (Bio-Friendly)

Best for: Live cell assays where DMSO toxicity is a concern.[2][3]

Mechanism: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) forms a toroidal "host-guest" complex, encapsulating the hydrophobic nonyl chain while leaving the polar ends exposed [2].[2][3]

Step-by-Step:

  • Prepare a 20% (w/v) stock of HP-

    
    -CD  in water or PBS.[2][3]
    
  • Dissolve the N-Boc-azide compound in a minimal amount of Acetone or Methanol (volatile solvent).[2][3]

  • Add the Cyclodextrin solution to the organic solution.

  • Evaporation: Gently heat (40°C) or use a stream of nitrogen to evaporate the volatile organic solvent.[3] The solution should remain clear as the compound transfers into the cyclodextrin cavity.[3]

  • Result: A pseudo-aqueous solution with < 0.1% organic solvent.

Reference Data

Table 1: Solvent Compatibility Matrix
SolventSolubility (Stock)Aqueous CompatibilityRisk Factor
DMSO High (>100 mM)Good (up to 20%)Cell toxicity > 1%
DMF High (>100 mM)Good (up to 20%)Protein denaturation
Methanol ModeratePoorPrecipitates easily upon dilution
DCM/CHCl3 HighNoneImmiscible (Phase separation)
Water NegligibleN/APrecipitation
Table 2: Physicochemical Properties
PropertyValueImplication
Molecular Weight 284.39 g/mol Small molecule, but bulky chain
LogP (Est.) 3.8 ± 0.4Highly lipophilic; partitions into membranes
pKa (Boc-NH) ~11 (Amide-like)Non-ionizable at physiological pH
Reactive Groups Azide (-N3), Carbamate (Boc)Azide: Click-ready.[2][3][4] Boc: Acid-labile

Experimental Workflow Visualization

Workflow cluster_0 Step 1: Stock Prep cluster_1 Step 2: Dilution cluster_2 Step 3: QC Weigh Weigh Compound (e.g., 5 mg) Dissolve Dissolve in DMSO (100-200 µL) Weigh->Dissolve Inject Inject DMSO Stock Dropwise Dissolve->Inject Buffer Prepare Buffer (Stirring Rapidly) Buffer->Inject Recipient Check Visual Check (Turbidity?) Inject->Check Action Proceed or Add Surfactant Check->Action

Figure 2: The "Solvent-Sheath" dilution workflow to prevent precipitation.

References

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.[2][3] [Link]

  • Loftsson, T., & Brewster, M. E. (2010).[3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. [Link]

Sources

Technical Support Center: Purification of N-Boc-9-azidononan-1-amine Derivatives

[1]

Case ID: PUR-AZ-C9-BOC Status: Active Guide Assigned Specialist: Senior Application Scientist[1]

Executive Summary

N-Boc-9-azidononan-1-amine is a critical bifunctional linker used in PROTAC development, click chemistry, and bioconjugation.[1] Its purification presents a unique "blind spot" for researchers: the molecule lacks a strong UV chromophore (making it invisible to standard UV-Vis detectors) and possesses potential shock-sensitivity hazards due to the azide moiety.[1]

This guide provides a validated, safety-first workflow for the isolation and purification of this compound, addressing the three most common user tickets: Detection Failure , Incomplete Separation , and Safety Concerns .

Part 1: Safety Protocols (Critical)

WARNING: Before handling any azide derivative, verify the Carbon-to-Nitrogen (C/N) ratio.[1]

  • The Rule:

    
    .
    
  • This Molecule:

    
    .[1]
    
    • 
      , 
      
      
      ,
      
      
      .
    • Ratio =

      
      .[1]
      
    • Status: Safe for isolation at standard scales (<10g), provided no metal spatulas or chlorinated solvents are used during synthesis with sodium azide.

Mandatory Safety Checks
  • No Chlorinated Solvents with NaN3: Never use DCM or Chloroform if unreacted Sodium Azide is present.[1][2] This forms di-/tri-azidomethane (explosive).[1][2][3]

  • Light Protection: Store crude and purified material in amber vials; alkyl azides can decompose under prolonged UV exposure.

  • Heat Limit: Do not heat rotary evaporator baths above 40°C.

Part 2: Visualization & Detection (The "Invisible" Analyte)

Issue: Users often report "empty" chromatograms because the Boc and Azide groups have negligible UV absorption at 254 nm. Solution: Use destructive staining or refractive index detection (RID/ELSD).[1]

Recommended TLC Stains[4][5][6]
Stain TypeSensitivitySpecificityProtocol
Iodine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
HighLow (General)Place plate in

chamber. Azide appears as a brown/yellow spot.[1] Reversible.
Ninhydrin MediumHigh (Amines)Trick: The Boc group blocks Ninhydrin. You must heat the plate vigorously (150°C+) to thermally deprotect the Boc group on the plate before the purple spot appears.
Phosphine Stain HighSpecific to Azides 1.[1][4][5] Dip in 10%

/Toluene.[1] 2. Heat (Staudinger reduction occurs:

).[1] 3. Dip in Ninhydrin. Result: Azides turn purple; other spots remain invisible.[1]
KMnO4 HighGeneral (Oxidizable)Dip and heat gently.[6] Yellow spots on purple background.[1][6]

Part 3: Purification Workflow

The following workflow ensures the removal of inorganic azides (toxic/explosive) and separation from the starting alkyl bromide/mesylate.

Step-by-Step Protocol
1. Workup (Quenching & Extraction)
  • Goal: Remove excess

    
     and polar impurities.
    
  • Solvent System: Ethyl Acetate (EtOAc) / Water.[1]

  • Procedure:

    • Dilute reaction mixture with EtOAc.[1]

    • Wash 3x with water.[1] (Crucial: This partitions inorganic azide into the aqueous layer).

    • Wash 1x with Brine.[1]

    • Dry organic layer over

      
       (Do not use metal spoons if solid 
      
      
      could be present).[1]
    • Concentrate at <35°C.

2. Flash Column Chromatography
  • Stationary Phase: Silica Gel (40-63 µm).[1]

  • Mobile Phase: Hexanes : Ethyl Acetate.[1]

    • Gradient: 0% to 20% EtOAc.[1]

    • Elution Point: Product typically elutes around 10-15% EtOAc (Rf ~0.3-0.4 in 9:1 Hex:EtOAc).[1]

  • Loading: Dissolve crude oil in minimum Hexanes/DCM (only if NaN3 is gone).

Visual Workflow Diagram

PurificationWorkflowcluster_chromFlash ChromatographyStartCrude Reaction Mixture(DMF/DMSO + NaN3)DilutionDilute with EtOAcStart->DilutionWashAq. Wash (3x Water)*Removes NaN3*Dilution->WashDryDry (MgSO4) & FilterWash->DryConcConcentrate (<40°C)Dry->ConcTLCTLC Check(Stain: Iodine/KMnO4)Conc->TLCColumnSilica Column(Hex/EtOAc 0-20%)TLC->ColumnFractionCollect Fractions(Check via Stain)Column->FractionFinalPure N-Boc-9-azidononan-1-amine(Clear/Yellowish Oil)Fraction->Final

Figure 1: Optimized purification workflow emphasizing the removal of inorganic azide prior to concentration.

Part 4: Troubleshooting & FAQs

Q1: My product and starting material (Alkyl Bromide) co-elute. How do I separate them?

Diagnosis: Alkyl azides and alkyl halides have very similar polarities (Rf values) on silica. Separation is difficult. Solution:

  • Prevention (Best): Drive the reaction to completion. Add 0.1 eq of KI (Finkelstein catalyst) or heat slightly longer. Monitor by NMR, not just TLC.

  • Silver Nitrate Silica: If you must separate them, use

    
    -impregnated silica gel (10% w/w).[1] The silver coordinates with the halide, retarding the bromide's elution, while the azide passes through.
    
Q2: I see a spot on TLC, but my NMR shows no Azide peak?

Diagnosis: The azide might have decomposed or you isolated the hydrolysis byproduct (alcohol). Verification:

  • Check IR: Azide gives a distinct, strong stretch at ~2100 cm⁻¹ . No peak here = No azide.[1]

  • Check NMR: The

    
     adjacent to the azide shifts upfield (~3.25 ppm) compared to the bromide (~3.40 ppm).
    
Q3: The oil solidified into a waxy mess. Is it pure?

Answer: Yes, long-chain Boc-amino azides (C9-C12) often behave as waxy solids or semi-solids at room temperature.[1]

  • Action: Dry under high vacuum for 24 hours to remove trace solvent.[1] If it remains waxy, it is likely the physical state of the pure compound.

Decision Tree: Detection Troubleshooting

DetectionTreeProblemCannot see spot on TLC?UVUsing UV (254nm)?Problem->UVStainSwitch to StainUV->StainYes (UV is useless)WhichStainWhich Stain?Stain->WhichStainIodineIodine (I2)General detectionWhichStain->IodineKMnO4KMnO4Oxidizes alkyl chainWhichStain->KMnO4NinhydrinNinhydrin(Requires Heating!)WhichStain->NinhydrinResultSuccessful DetectionNinhydrin->ResultPurple spot(after Boc removal)

Figure 2: Troubleshooting logic for visualizing non-UV active aliphatic azides.

References

  • Synthesis and Properties of Alkyl Azides

    • Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds.
  • TLC Visualization of Azides (The Phosphine Protocol)

    • "Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates." University of Warsaw Faculty of Chemistry.
  • Safety Handling of Azides

    • "Azides: Safe Handling and Storage."[7] University of California, Berkeley / EH&S.

  • Compound Data (C9 Derivative)

    • BroadPharm Product Data: N-Boc-8-azidooctan-1-amine (C8 analog, identical chemistry).[1]

Overcoming steric hindrance in N-Boc-9-azidononan-1-amine conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting Steric Hindrance & Low Conjugation Yields Reagent: N-Boc-9-azidononan-1-amine (C9 Alkyl Linker)

Executive Summary: The "Steric" Paradox

User Query: "I am experiencing low yields due to steric hindrance when conjugating N-Boc-9-azidononan-1-amine."

Scientist's Diagnosis: While steric hindrance is a valid concern with bulky substrates, the specific structure of N-Boc-9-azidononan-1-amine (a linear C9 alkyl chain) suggests a secondary mechanism is likely at play: Hydrophobic Collapse .

In aqueous or highly polar buffers, the hydrophobic nonyl (


) chain often folds back upon itself or aggregates to minimize solvent exposure. This "pseudo-steric" effect buries the reactive azide group, making it inaccessible to the alkyne partner. True steric hindrance usually arises from the target molecule (e.g., a buried pocket on a protein) rather than this flexible linker itself.

This guide addresses both Hydrophobic Collapse (the most common culprit) and True Steric Hindrance (crowded reaction sites).

Diagnostic & Troubleshooting Guide (Q&A)

Q1: My CuAAC (Click) reaction yields are <10% in PBS buffer. Is the azide sterically blocked?

Diagnosis: Likely Hydrophobic Collapse , not permanent steric blocking. Mechanism: The C9 alkyl chain is highly hydrophobic. In 100% aqueous PBS, the chain collapses into a "globule" state, shielding the azide. Solution:

  • Introduce Organic Co-Solvents: You must lower the polarity of the solvent to extend the linker.

    • Protocol: Add DMSO or DMF to the reaction mixture.

    • Recommended Ratio: 10–50% (v/v) organic solvent, depending on protein/target stability.

  • Add Surfactants: If the target is a protein that cannot tolerate high DMSO, add 0.1% Tween-20 or Triton X-100 . This helps solubilize the hydrophobic chain without denaturing the protein.

Q2: I am conjugating to a sterically crowded tertiary alkyne. The reaction is sluggish.

Diagnosis: True Steric Hindrance . The copper catalyst cannot easily access the crowded alkyne-azide interface. Solution:

  • Switch Ligands: Standard ligands like TBTA are bulky and poorly water-soluble.

    • Upgrade: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). Its smaller hydrodynamic radius and high water solubility allow the Cu(I) complex to penetrate sterically crowded environments more effectively than TBTA.

  • Heat (Entropy): If your substrates are thermally stable, increase the reaction temperature to 37°C or 45°C . Increased thermal energy promotes rapid conformational sampling, helping the azide "find" the buried alkyne.

Q3: The reaction works on a small molecule model but fails on my protein target.

Diagnosis: Pocket Inaccessibility . The alkyne on the protein is likely buried in a hydrophobic pocket or obscured by surface loops. Solution:

  • Linker Extension: The C9 linker (~11 Å) might be too short to bridge the gap if the binding site is deep. Consider switching to a PEG-based linker (e.g., Azido-PEG4-amine) which is hydrophilic and extended in water.

  • Denaturing Conditions: If the conjugation is for mass spec analysis (and protein function is not required), perform the click reaction in 6M Urea or 2M Guanidine HCl . This unfolds the protein, exposing the buried alkyne.

Experimental Protocols

Protocol A: Optimized CuAAC for Hydrophobic Linkers

Designed to prevent hydrophobic collapse of the C9 chain.

Reagents:

  • Linker: N-Boc-9-azidononan-1-amine (10 mM in DMSO).

  • Target: Alkyne-functionalized substrate.

  • Catalyst: CuSO₄[1] · 5H₂O (freshly prepared).

  • Reductant: Sodium Ascorbate.[1][2]

  • Ligand: THPTA (Critical for sterically demanding reactions).

Workflow:

  • Solvent Prep: Prepare a solvent mixture of PBS:DMSO (1:1) . Note: If protein stability is a concern, use PBS:DMSO (4:1).

  • Premix Catalyst: Mix CuSO₄ and THPTA in a 1:2 molar ratio (e.g., 1 mM Cu : 2 mM THPTA) in water. Let stand for 5 mins to form the complex.

  • Reaction Assembly:

    • Target Alkyne (1.0 eq)

    • Linker Azide (2.0 – 5.0 eq) Excess drives the reaction against sterics.

    • Cu-THPTA Complex (0.1 – 0.5 eq)

    • Sodium Ascorbate (5.0 eq)

  • Incubation: Incubate at 30–37°C for 1–4 hours with gentle agitation.

  • Quench: Add EDTA (10 mM final) to strip the copper.

Protocol B: Boc-Deprotection & Amide Coupling (Post-Click)

If the steric issue arises during the amine coupling step after the click reaction.

  • Deprotection: Dissolve the clicked conjugate in DCM:TFA (1:1) . Stir for 30 min at RT.[2][3] Caution: Verify the stability of your clicked linkage (triazole is stable).

  • Evaporation: Remove TFA under N₂ flow. Co-evaporate with toluene 3x to remove trace acid.

  • Coupling:

    • Use HATU (1.2 eq) and HOAt (1.2 eq) with DIPEA (3.0 eq) in DMF.

    • Why? HATU/HOAt is superior to EDC/NHS for sterically hindered amines or carboxylic acids.

Visualizations

Figure 1: Decision Tree for Troubleshooting Low Yields

Use this logic flow to identify the root cause of your conjugation failure.

Troubleshooting Start Problem: Low Conjugation Yield SolventCheck Is the solvent 100% Aqueous? Start->SolventCheck TargetCheck Is the target bulky (Protein/Surface)? SolventCheck->TargetCheck No (Organic present) Collapse Diagnosis: Hydrophobic Collapse (C9 chain folds) SolventCheck->Collapse Yes LigandCheck Which Ligand are you using? TargetCheck->LigandCheck Yes Steric Diagnosis: True Steric Hindrance (Pocket/Surface) TargetCheck->Steric Yes (Buried site) Solution2 Action: Switch to THPTA Ligand Increase Temp to 37°C LigandCheck->Solution2 TBTA (Poor penetration) Solution1 Action: Add 20-50% DMSO/DMF or Surfactant (Tween-20) Collapse->Solution1 Solution3 Action: Use PEG Linker instead or Denature Protein Steric->Solution3

Caption: Diagnostic logic flow to distinguish between hydrophobic collapse of the alkyl linker and true steric hindrance at the target site.

Figure 2: Mechanism of Hydrophobic Collapse vs. Extended State

Understanding why solvent choice dictates reactivity for C9 alkyl linkers.

Mechanism cluster_aqueous Aqueous Buffer (PBS) cluster_organic Organic Co-Solvent (PBS + DMSO) Node1 Azide (Buried) Node2 C9 Alkyl Chain (Globule/Folded) Node1->Node2 Inaccessible Node3 Azide (Exposed) Node4 C9 Alkyl Chain (Extended) Node3->Node4 Accessible Arrow Add DMSO/DMF cluster_organic cluster_organic Arrow->cluster_organic cluster_aqueous cluster_aqueous cluster_aqueous->Arrow

Caption: In aqueous media, the hydrophobic C9 chain collapses, hiding the azide. Organic co-solvents unfold the chain, exposing the reactive group.

Technical Data Summary

Table 1: Ligand Selection for Sterically Hindered Click Chemistry
LigandSolubility (Water)Steric BulkRecommended Application
TBTA Poor (<0.1 mM)HighSimple, small molecule click reactions in organic solvent (tBuOH/DMSO).
THPTA High (>50 mM)LowBest for hindered proteins , aqueous buffers, and preventing Cu(I) oxidation.
BTTAA HighMediumSuperior for live-cell labeling; lower cytotoxicity than THPTA.
Table 2: Solvent Compatibility for N-Boc-9-azidononan-1-amine
Solvent SystemChain ConformationReactivity PredictionNotes
100% Water/PBS Collapsed/AggregatedLow (<10%) High risk of micelle formation.
50% DMSO / 50% PBS ExtendedHigh (>90%) Optimal for robust targets.
PBS + 0.1% Tween-20 SolubilizedMedium (50-70%) Good for sensitive proteins that cannot tolerate DMSO.

References

  • Presolski, S. I., et al. "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 2011. [Link]

  • Hong, V., et al. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition, 2009. [Link]

  • MDPI. "Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems." International Journal of Molecular Sciences, 2021. [Link]

Sources

Technical Support Center: Purification & Handling of N-Boc-9-azidononan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Physicochemical Profile[2][3][4][5][6]

N-Boc-9-azidononan-1-amine is a heterobifunctional linker widely used in bioconjugation and surface modification. It features a lipophilic nonyl (


) spacer, an acid-labile Boc-protected amine, and a reactive azide group for "Click" chemistry (CuAAC or SPAAC).
Key Properties Table[7]
PropertyValueNotes
CAS Number 1411977-81-5
Molecular Formula

Molecular Weight 284.40 g/mol
Physical State Colorless to pale yellow oilLow melting point solid in cold storage.
Solubility DCM, EtOAc, MeOH, DMSOInsoluble in water.
LogP (Est.) ~4.5 - 5.1Highly lipophilic due to

chain + Boc.
Safety (C/N Ratio) 3.5Safe (Ratio > 3 implies non-explosive).

Troubleshooting & FAQs

Scenario A: Purification After Click Chemistry (CuAAC/SPAAC)

Q: I used excess N-Boc-9-azidononan-1-amine to label a peptide. How do I remove the unreacted linker? A: Since the linker is highly lipophilic (LogP ~5) and the peptide is likely polar, Reverse-Phase HPLC (RP-HPLC) or Precipitation are the best strategies.

  • RP-HPLC: The unreacted linker will elute significantly later (high % ACN) than the hydrophilic peptide-conjugate.

  • Precipitation: If your peptide precipitates in cold ether or acetone, the lipophilic linker will likely remain dissolved in the supernatant. Wash the pellet 3x with cold ether.

Q: My product is a small organic molecule. Flash chromatography isn't separating the linker well. Why? A: The nonyl chain and Boc group make the linker "streak" or co-elute with non-polar products.

  • Solution: Switch to a Toluene:Ethyl Acetate gradient instead of Hexanes:EtOAc. Toluene often provides better selectivity for aliphatic amines/azides.

  • Alternative: Use Automated Flash Chromatography with a C18 (Reverse Phase) cartridge. The linker will bind strongly, allowing your more polar product to elute first.

Scenario B: Detection & Visualization

Q: I cannot see the linker on my TLC plate under UV (254 nm). Is it gone? A: No. This molecule lacks a strong chromophore (no aromatic rings). It is invisible under standard UV.

  • Fix: Use a stain.[1][2] Phosphomolybdic Acid (PMA) or KMnO4 are effective for the aliphatic chain.

  • Expert Trick: To detect the specific amine functionality, dip the TLC plate in ninhydrin , then spray lightly with 10% HCl in MeOH, and heat. The acid deprotects the Boc group in situ, allowing ninhydrin to react with the liberated amine (turning pink/purple).

Scenario C: Scavenging Strategies

Q: I am doing a high-throughput synthesis and cannot run columns. Can I use a scavenger resin? A: Yes. Since the impurity is an azide , use an Alkyne-functionalized resin (e.g., Propargyl-polystyrene).

  • Mechanism: The resin "clicks" the excess azide out of solution via CuAAC.

  • Protocol: Add 2-3 equivalents of resin (relative to excess azide), 5 mol% CuI, and stir for 4-16 hours. Filter the resin to obtain a pure product.

Detailed Experimental Protocols

Protocol 1: Silica Gel Flash Chromatography

Best for: Purification of small molecule conjugates.

  • Column Selection: Use a high-resolution silica cartridge (e.g., 12g for <100mg crude).

  • Equilibration: 100% Hexanes (or Heptane).

  • Loading: Dissolve crude in minimum DCM.

  • Gradient:

    • 0–5 min: 0% EtOAc (Elutes very non-polar impurities).

    • 5–15 min: 0%

      
       20% EtOAc (Elutes unreacted N-Boc-9-azidononan-1-amine, typically Rf ~0.6-0.8 in 20% EtOAc).
      
    • 15–25 min: 20%

      
       50% EtOAc (Elutes polar "Click" product).
      
  • Visualization: Collect fractions and spot on TLC. Stain with PMA and heat until spots appear (dark blue/black on green background).

Protocol 2: Chemical Scavenging (Resin-Free)

Best for: Rapid cleanup when resins are unavailable.

  • Reagent: Add 1.5 equivalents (relative to excess azide) of Propargyl Amine (or a highly polar alkyne like Propiolic Acid).

  • Reaction: Add Cu(I) catalyst (standard CuAAC conditions). Stir for 1 hour.

  • Result: The lipophilic azide is converted into a highly polar amino-triazole or acid-triazole.

  • Separation:

    • Acid Wash: If you used Propargyl Amine, the byproduct is now basic. Wash the organic layer with 1M HCl (The byproduct goes into water; your Boc-protected product stays in organic). Note: Ensure your product is stable to brief acid wash.

Decision Logic & Workflows

Figure 1: Purification Strategy Decision Tree

PurificationStrategy Start Start: Reaction Mixture (Contains Product + Excess Linker) CheckProduct What is the Product Type? Start->CheckProduct Biomolecule Biomolecule (Peptide/Protein/DNA) CheckProduct->Biomolecule SmallMol Small Organic Molecule (<1000 Da) CheckProduct->SmallMol MethodBio Method: Precipitation or SEC (Linker remains in supernatant) Biomolecule->MethodBio CheckPolarity Is Product Polar? SmallMol->CheckPolarity PolarYes Yes (Polar) CheckPolarity->PolarYes PolarNo No (Lipophilic) CheckPolarity->PolarNo ActionPolar Reverse Phase (C18) Linker sticks to column PolarYes->ActionPolar ActionLipophilic Silica Flash Chromatography Gradient: Hex/EtOAc PolarNo->ActionLipophilic

Caption: Decision tree for selecting the optimal purification method based on product physicochemical properties.

Figure 2: Scavenger Resin Workflow

Scavenging Mix Reaction Mixture (Product + Excess Azide) AddResin Add Alkyne-Resin + Cu(I) Catalyst Mix->AddResin Incubate Stir/Shake 4-16 Hours AddResin->Incubate Filter Filtration Incubate->Filter Waste Solid Phase (Resin-bound Azide) Filter->Waste Retained Pure Filtrate (Purified Product) Filter->Pure Eluted

Caption: Workflow for removing excess azide linker using solid-phase scavenger resins.[3]

References

  • PubChem. (2025).[3][4] 1-Azidononane Compound Summary. National Library of Medicine. [Link]

  • Master Organic Chemistry. (2018). The Azide Ion: Structure, Properties, and Substitution Reactions. [Link]

  • Reach Devices. (n.d.). TLC Stains and Visualization Techniques. [Link]

Sources

Technical Guide: Preservation and Stability of Azide Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azide linkers (


) are the workhorses of bio-orthogonal chemistry, prized for their kinetic stability and specific reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). However, their thermodynamic stability is often overestimated. While robust against hydrolysis, azides are susceptible to photolytic decomposition , thermal degradation , and reductive destruction  by common laboratory reagents.

This guide provides a mechanistic understanding of these failure modes and establishes a self-validating storage protocol to ensure experimental reproducibility.

Mechanisms of Decomposition (The "Why")

To prevent degradation, one must understand the chemical pathways that destroy the azide functionality.

Photolytic and Thermal Decomposition

Both heat and light (specifically UV) drive the extrusion of molecular nitrogen (


) from the azide group, generating a highly reactive Nitrene  intermediate.[1]
  • Photolysis: Exposure to ambient light (especially <400 nm) promotes the azide to a singlet excited state, leading to immediate

    
     loss. The resulting nitrene rapidly rearranges into an imine or inserts into solvent bonds, rendering the linker inert to "click" chemistry.
    
  • Thermal: While alkyl azides are generally stable up to ~100°C, long-term storage at room temperature increases the cumulative probability of nitrogen extrusion.

Chemical Incompatibility (The "Silent Killers")
  • Staudinger Reduction (Phosphines): Phosphines (e.g., TCEP, triphenylphosphine) are fatal to azides. They attack the terminal nitrogen to form an aza-ylide, which hydrolyzes to a primary amine (

    
    ). This completely destroys the click handle.
    
  • Thiol Reduction: Strong reducing agents like DTT or

    
    -mercaptoethanol can reduce azides to amines, particularly in the presence of transition metals or over prolonged exposure.
    
Visualization: Azide Decomposition Pathways

AzideDecomposition Azide Azide Linker (R-N3) Nitrene Nitrene Intermediate (R-N:) Azide->Nitrene -N2 (Nitrogen Extrusion) Amine Primary Amine (R-NH2) Azide->Amine Reduction Imine Imine/Rearranged Product (Inert to Click) Nitrene->Imine Rearrangement/Solvent Insertion Phosphine Phosphines (TCEP, PPh3) Phosphine->Azide Staudinger Reaction Light UV/Light (Photolysis) Light->Azide Heat Heat (Thermal) Heat->Azide Thiol Thiols (DTT) Thiol->Azide Reductive Cleavage

Figure 1: Primary decomposition pathways of azide linkers. Note that both photolysis and chemical reduction lead to inert byproducts.

Storage Protocols (The "How")

The Golden Rules of Storage

Adhere to these conditions to maximize shelf-life (typically 12–24 months).

ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term)4°C (Short-term < 1 week)Lowers kinetic energy, significantly slowing the rate of

extrusion and preventing hydrolysis of ester/carbonate backbones in the linker.
Light Amber Vials or Foil WrapBlocks UV/Blue light to prevent photolytic conversion to nitrenes.
Atmosphere Argon or Nitrogen Displaces oxygen and moisture. Moisture causes hydrolysis of NHS esters (if present) and PEG chain degradation (peroxide formation).
State Solid (Lyophilized) Solution state accelerates all degradation pathways. Store as solid whenever possible.
Solution Storage & Solvent Compatibility

If you must store azides in solution (e.g., for frequent aliquoting):

  • Solvent Choice: Use anhydrous DMSO or DMF .

  • Avoid:

    • Water/Buffers: Promotes hydrolysis of the linker backbone.

    • Halogenated Solvents (DCM, CHCl3): Critical Safety Warning. Sodium azide (and some organic azides) can react with DCM to form diazidomethane , a highly explosive compound.

  • Concentration: Keep stock solutions high (e.g., 10–100 mM) to minimize solvent-to-solute ratio effects, but never exceed 1M for safety reasons (see Section 4).

Handling Workflow

StorageWorkflow Arrival 1. Product Arrival Equilibrate 2. Equilibrate to RT (Prevent condensation) Arrival->Equilibrate Dissolve 3. Dissolve in Anhydrous Solvent (DMSO/DMF) Equilibrate->Dissolve Aliquot 4. Aliquot into Single-Use Vials (Amber Glass) Dissolve->Aliquot Gas 5. Overlay with Argon/N2 Aliquot->Gas Freeze 6. Store at -20°C Gas->Freeze

Figure 2: Optimal handling workflow from receipt to storage.

Safety Assessment: The C/N Ratio

Not all azides are equally stable.[2][3][4][5][6] High nitrogen content increases shock sensitivity. Use the C/N Ratio to assess risk:


[5]
  • Ratio

    
     3:  Generally stable.[6] Safe to store and handle.
    
  • Ratio 1 to 3: Unstable.[5] Store as a dilute solution (< 1M) at -20°C. Do not concentrate.

  • Ratio < 1: Extremely dangerous. Do not isolate. Synthesize in situ only.

Troubleshooting & FAQs

Q1: My azide linker has turned from white to yellow. Is it still good?

Status: Likely Degraded.

  • Cause: Yellowing is a classic sign of oxidation or nitrene formation followed by azo-coupling.

  • Action: Check the NMR or Mass Spec. If the azide peak (

    
     in IR) is diminished, discard the lot.
    
Q2: The "Click" reaction failed. How do I confirm the azide is the problem?

Troubleshooting Logic:

  • Check Reagents: Did you use TCEP or Phosphines to reduce disulfides elsewhere in the protocol? If yes, you likely reduced your azide to an amine. Switch to TCEP-free workflows or remove TCEP before adding the azide.

  • Check Copper: If using CuAAC, is the catalyst active? (Copper oxidizes to Cu(II) which is inactive without ascorbate).

  • IR Test: Run an IR spectrum. The azide stretch at 2100 cm⁻¹ is strong and diagnostic. No peak = No azide.

Q3: Can I store azide-labeled proteins?

Yes, but with caveats:

  • Avoid reducing buffers: Do not store in buffers containing DTT or

    
    -ME.
    
  • Temperature: Store at -80°C.

  • Protection: Wrap tubes in foil.

Troubleshooting Logic Tree

Troubleshooting Problem Problem: Low Click Efficiency CheckReagents Are reducing agents (TCEP/DTT) present in buffer? Problem->CheckReagents YesReducing Yes CheckReagents->YesReducing NoReducing No CheckReagents->NoReducing Sol1 Azide reduced to Amine. Use non-thiol reducers or purify first. YesReducing->Sol1 CheckColor Is the linker solution yellow? NoReducing->CheckColor YesColor Yes CheckColor->YesColor NoColor No CheckColor->NoColor Sol2 Linker degraded (Photolysis/Oxidation). Discard. YesColor->Sol2 CheckCat Check Catalyst (Cu). Add fresh Ascorbate. NoColor->CheckCat

Figure 3: Diagnostic logic for identifying azide failure.

References

  • University of Pittsburgh. (2013). Safe Handling of Azides. Dept of Environmental Health & Safety. Link

  • Fisher Scientific. NHS-Azide and NHS-Phosphine Reagents Product Information. Link

  • Hampton Research. PEG Stability: A Look at pH and Conductivity Changes over Time. Link

  • Kit.edu (Karlsruhe Institute of Technology). The Rule of Organic Azides (C/N Ratio). Link

  • ResearchGate. Troubleshooting Click Chemistry: Loss of Azide Moiety. Link

  • National Institutes of Health (NIH). Organic Azides as Cross-Linkers in Material Sciences. Link

Sources

Validation & Comparative

A Comparative Guide to the NMR Characterization of N-Boc-9-azidononan-1-amine for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For chemists and researchers in the fields of medicinal chemistry, proteomics, and drug delivery, bifunctional linker molecules are indispensable tools. N-Boc-9-azidononan-1-amine is one such linker, featuring a terminal azide for "click" chemistry applications and a Boc-protected amine for subsequent deprotection and conjugation. A thorough understanding of its structural integrity is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose. This guide provides an in-depth analysis of the ¹H and ¹³C NMR characterization of N-Boc-9-azidononan-1-amine, a comparative perspective with its close analogue, N-Boc-8-azidooctan-1-amine, and detailed experimental protocols.

The Structural Rationale for NMR Signal Assignment

The unique structure of N-Boc-9-azidononan-1-amine, with its nine-carbon aliphatic chain flanked by two distinct functional groups, gives rise to a predictable yet nuanced NMR spectrum. The electron-withdrawing nature of the azide group and the carbamate moiety of the Boc-protecting group exert significant influence on the chemical shifts of adjacent protons and carbons.

cluster_boc N-Boc Group cluster_chain Nonane Chain cluster_azide Azide Group mol H₂N-CH₂(CH₂)₇CH₂-N₃ Boc_N N Boc_H H Boc_N->Boc_H Boc_C1 C=O Boc_N->Boc_C1 C1 CH₂ (1) Boc_N->C1 Boc_O O Boc_C1->Boc_O Boc_C2 C Boc_O->Boc_C2 Boc_CH3_1 CH₃ Boc_C2->Boc_CH3_1 Boc_CH3_2 CH₃ Boc_C2->Boc_CH3_2 Boc_CH3_3 CH₃ Boc_C2->Boc_CH3_3 C2 CH₂ (2) C1->C2 C3_to_C7 (CH₂)₅ (3-7) C2->C3_to_C7 C8 CH₂ (8) C3_to_C7->C8 C9 CH₂ (9) C8->C9 Azide_N N₃ C9->Azide_N

Caption: Molecular structure of N-Boc-9-azidononan-1-amine.

Predicted ¹H and ¹³C NMR Spectral Data for N-Boc-9-azidononan-1-amine

¹H NMR (400 MHz, CDCl₃)
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-NH- (Boc)~4.5Broad Singlet1HThe amide proton signal is often broad due to quadrupole broadening and exchange.
-CH₂-N₃ (C9)~3.25Triplet2HDeshielded by the adjacent electron-withdrawing azide group.
-CH₂-NHBoc (C1)~3.10Quartet2HDeshielded by the adjacent nitrogen of the Boc-carbamate.
-C(CH₃)₃ (Boc)~1.44Singlet9HThe nine equivalent protons of the tert-butyl group give a strong singlet signal.
-CH₂- (C8)~1.58Quintet2HAdjacent to the deshielded C9 methylene group.
-CH₂- (C2)~1.48Quintet2HAdjacent to the deshielded C1 methylene group.
-(CH₂)₅- (C3-C7)~1.2-1.4Multiplet10HThe central methylene groups of the long alkyl chain have very similar chemical environments, resulting in overlapping signals.
¹³C NMR (100 MHz, CDCl₃)
CarbonPredicted Chemical Shift (δ, ppm)Rationale
-C=O (Boc)~156.0Carbonyl carbon of the carbamate.[1][2]
-C(CH₃)₃ (Boc)~79.0Quaternary carbon of the tert-butyl group.[1]
-CH₂-N₃ (C9)~51.5Deshielded by the directly attached azide group.
-CH₂-NHBoc (C1)~40.5Deshielded by the adjacent nitrogen.
-C(CH₃)₃ (Boc)~28.5The three equivalent methyl carbons of the tert-butyl group.[1]
-CH₂- (C8)~26.5Beta to the azide group.
-CH₂- (C2)~30.0Beta to the Boc-protected amine.
-(CH₂)₅- (C3-C7)~29.0-29.5The central methylene carbons of the alkyl chain, which will likely appear as a series of closely spaced signals.

Comparative Analysis: N-Boc-9-azidononan-1-amine vs. N-Boc-8-azidooctan-1-amine

A valuable comparison can be drawn with the slightly shorter analogue, N-Boc-8-azidooctan-1-amine. The NMR spectra of these two compounds will be very similar, with subtle, predictable differences.

FeatureN-Boc-9-azidononan-1-amineN-Boc-8-azidooctan-1-amineRationale for Difference
¹H NMR Integration of Central Methylenes 10H8HThe nonane derivative has one additional methylene unit in its backbone.
¹³C NMR Number of Aliphatic Signals 98The nonane derivative has an additional carbon in its backbone.
Symmetry AsymmetricalAsymmetricalBoth molecules are asymmetrical, leading to distinct signals for each carbon in the backbone.

The key takeaway for a researcher is that while the spectra will appear grossly similar, careful integration of the proton signals and counting of the carbon signals are essential to distinguish between these two linkers.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, the following protocols are recommended.

Sample Preparation
  • Solvent Selection : Chloroform-d (CDCl₃) is a suitable solvent for N-Boc-9-azidononan-1-amine, as it readily dissolves the compound and has a well-defined residual solvent peak for referencing.

  • Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining good signal-to-noise in a reasonable acquisition time on a modern NMR spectrometer.

  • Internal Standard : Tetramethylsilane (TMS) is typically added to deuterated solvents by the manufacturer and serves as the internal standard for chemical shift referencing (0.00 ppm).

NMR Data Acquisition

Sources

Navigating the Spacer Landscape: A Comparative Guide to C9 and C6 Alkyl Azide Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of bioconjugation and drug development, the choice of a chemical linker can be as critical as the selection of the active molecule itself. Among the arsenal of tools available for covalently linking biomolecules, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone due to its high efficiency and bioorthogonality.[1][2] Within this landscape, the length of the alkyl azide linker plays a pivotal role in modulating the physicochemical properties and overall performance of the resulting conjugate. This guide provides an in-depth, objective comparison of two commonly employed alkyl azide linkers: the longer-chain C9 azide and the shorter-chain C6 azide. We will delve into the causal relationships between linker length and critical parameters such as reaction kinetics, steric hindrance, hydrophobicity, and the ultimate impact on the stability and efficacy of bioconjugates, supported by established principles and experimental insights.

The Fundamental Role of the Alkyl Linker

The alkyl chain in an azide linker, seemingly a simple hydrocarbon spacer, exerts a profound influence on the entire bioconjugation process and the final product's characteristics. Its primary functions are to physically separate the azide group from the parent molecule, mitigating potential steric hindrance, and to influence the overall solubility and aggregation propensity of the conjugate. The choice between a C9 and a C6 linker, therefore, is not arbitrary but a strategic decision based on the specific requirements of the application.

A Head-to-Head Comparison: C9 vs. C6 Alkyl Azides

The three-carbon difference between a C9 and a C6 alkyl azide linker might seem minor, but it translates into significant variations in their performance. The following sections will dissect these differences, providing a framework for researchers to make an informed selection.

Physicochemical Properties: A Tale of Three Carbons

The most immediate consequence of altering the alkyl chain length is the modification of the linker's hydrophobicity.

PropertyC6 Alkyl AzideC9 Alkyl AzideRationale & Implications
Hydrophobicity Moderately HydrophobicMore HydrophobicThe addition of three methylene groups in the C9 linker significantly increases its lipophilic character. This can influence solubility in aqueous buffers and may promote aggregation of the final conjugate, particularly with already hydrophobic biomolecules.[3][4]
Flexibility Moderately FlexibleMore FlexibleThe longer C9 chain offers greater conformational freedom, which can be advantageous in overcoming steric barriers during conjugation.[5]
Steric Hindrance Lower potential for self-shieldingHigher potential for self-shielding in certain conformationsWhile the azide group itself is small, the longer, more flexible C9 chain could potentially fold back on itself, partially obscuring the reactive azide. However, this is often outweighed by the benefit of distancing the azide from a bulky biomolecule.
Impact on Bioconjugation Performance

The differences in physicochemical properties directly translate to performance variations in bioconjugation reactions.

Performance MetricC6 Alkyl AzideC9 Alkyl AzideCausality and Experimental Considerations
Reaction Kinetics Potentially faster in homogenous aqueous solutionsMay be slower in aqueous media due to lower solubilityThe increased hydrophobicity of the C9 linker can lead to reduced solubility in the aqueous buffers typically used for bioconjugation, potentially lowering the effective concentration and slowing down the reaction rate. However, for membrane-associated targets or within hydrophobic pockets of proteins, the increased lipophilicity of the C9 linker might enhance local concentration and accelerate the reaction.[1]
Conjugation Efficiency Generally high, but can be limited by steric hindrance from the parent moleculeOften higher for sterically hindered sitesThe extended reach of the C9 linker can be crucial for accessing azide groups located in sterically crowded environments on a protein or other biomolecule, leading to higher conjugation yields.[6]
Stability of the Conjugate Can contribute to better overall stability of the final conjugateMay increase the risk of aggregation and instability, especially in Antibody-Drug Conjugates (ADCs)In the context of ADCs, shorter linkers like C6 are often associated with greater stability of the final product.[7][8] The increased hydrophobicity of longer alkyl chains can promote aggregation and impact the pharmacokinetic profile of the ADC.[9]
Solubility of the Final Conjugate Generally imparts less hydrophobicity to the final productSignificantly increases the hydrophobicity of the final productThe choice of linker must be carefully considered in relation to the solubility of the parent biomolecule. A highly hydrophobic C9 linker can drastically reduce the aqueous solubility of the final conjugate, leading to challenges in purification and formulation.[10]

Experimental Design for Linker Comparison

To empirically determine the optimal linker for a specific application, a head-to-head comparison is essential. The following experimental workflow provides a robust framework for evaluating the performance of C6 and C9 alkyl azides.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Click Chemistry Reaction cluster_analysis 3. Analysis prep_biomolecule Prepare Alkyne-Modified Biomolecule reaction_c6 Incubate Biomolecule with C6-Azide & Catalyst prep_biomolecule->reaction_c6 reaction_c9 Incubate Biomolecule with C9-Azide & Catalyst prep_biomolecule->reaction_c9 prep_c6 Prepare C6-Azide Stock Solution prep_c6->reaction_c6 prep_c9 Prepare C9-Azide Stock Solution prep_c9->reaction_c9 prep_catalyst Prepare Cu(I) Catalyst Solution prep_catalyst->reaction_c6 prep_catalyst->reaction_c9 hplc HPLC/LC-MS Analysis reaction_c6->hplc Quantify Yield sds_page SDS-PAGE Analysis reaction_c6->sds_page Assess Conjugation reaction_c9->hplc reaction_c9->sds_page functional_assay Functional Assay of Conjugates hplc->functional_assay Characterize Purified Conjugates

Caption: Experimental workflow for comparing C6 and C9 alkyl azide linkers.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to provide a clear and reproducible method for comparing the conjugation efficiency of C6 and C9 alkyl azides to a model protein.

Materials:

  • Alkyne-modified model protein (e.g., BSA-alkyne)

  • 6-Azidohexanoic acid NHS ester (for preparing C6-azide standard) or 6-azido-N-(prop-2-yn-1-yl)hexanamide

  • 9-Azidononanoic acid NHS ester (for preparing C9-azide standard) or 9-azido-N-(prop-2-yn-1-yl)nonanamide

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amicon Ultra centrifugal filters (10 kDa MWCO)

  • HPLC system with a C4 or C18 reverse-phase column

  • Mass spectrometer (optional)

  • SDS-PAGE system

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL solution of alkyne-modified BSA in PBS.

    • Prepare 10 mM stock solutions of C6-azide and C9-azide in DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Click Chemistry Reaction:

    • Set up two parallel reactions, one for the C6-azide and one for the C9-azide.

    • In a microcentrifuge tube, add 100 µL of the 10 mg/mL alkyne-modified BSA solution.

    • Add 5 µL of the 10 mM C6-azide or C9-azide stock solution (final concentration ~0.5 mM).

    • Add 2 µL of the 50 mM CuSO4 stock solution and 10 µL of the 50 mM THPTA stock solution. Mix gently.

    • Initiate the reaction by adding 10 µL of the 100 mM sodium ascorbate stock solution.

    • Incubate the reactions at room temperature for 1 hour with gentle shaking.

  • Purification of the Conjugates:

    • Purify the BSA-C6 and BSA-C9 conjugates by removing excess reagents using an Amicon Ultra centrifugal filter. Wash the samples three times with PBS.

  • Analysis:

    • HPLC/LC-MS: Analyze the purified conjugates by reverse-phase HPLC to determine the conjugation efficiency. The chromatograms will show peaks for unconjugated BSA and the conjugated species. The ratio of the peak areas can be used to quantify the yield. Mass spectrometry can be used to confirm the identity of the conjugated products.

    • SDS-PAGE: Run the purified conjugates on an SDS-PAGE gel. A successful conjugation will result in a shift in the molecular weight of the protein band compared to the unconjugated control.

Making the Right Choice: C9 vs. C6 in Application

The decision to use a C9 or a C6 alkyl azide linker is highly dependent on the specific context of the research.

  • Choose a C6 linker when:

    • Working with biomolecules that are prone to aggregation.

    • High aqueous solubility of the final conjugate is critical.

    • The conjugation site is sterically accessible.

    • Developing antibody-drug conjugates where stability is a primary concern.[7][8]

  • Choose a C9 linker when:

    • The conjugation site is sterically hindered, and a longer reach is required for efficient reaction.

    • A degree of hydrophobicity is desired, for example, to promote interaction with cell membranes or hydrophobic pockets of proteins.[1]

    • The parent biomolecule is highly soluble and can tolerate the addition of a more hydrophobic linker without significant aggregation.

Conclusion: A Matter of Strategic Design

The choice between a C9 and a C6 alkyl azide linker is a nuanced decision that requires careful consideration of the interplay between hydrophobicity, steric hindrance, and the desired properties of the final bioconjugate. While the shorter C6 linker often provides a balance of reactivity and favorable physicochemical properties for many applications, the longer C9 linker can be an invaluable tool for overcoming steric challenges. By understanding the fundamental principles outlined in this guide and employing rigorous experimental validation, researchers can confidently select the optimal linker to advance their drug development and bioconjugation endeavors.

References

  • Su, D., et al. (2019). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 669322. [Link]

  • Su, D., et al. (2018). Linker Length Affects the Stability and Efficacy of Antibody-Drug Conjugates.
  • Jagasia, R., et al. (2009). Head-to-Tail Peptide Cyclodimerization by Copper-Catalyzed Azide-Alkyne Cycloaddition. Organic Letters, 11(20), 4640-4643. [Link]

  • Chen, Y., et al. (2012). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. mAbs, 4(3), 362-371. [Link]

  • Beck, A., et al. (2017). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceutical Research, 34(8), 1535-1551. [Link]

  • George, R. A., & Heringa, J. (2002). Linkers in the structural biology of protein–protein interactions. Protein Engineering, Design and Selection, 15(11), 871-879. [Link]

  • Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Glickman, M. H., & Kuli-Zade, K. (2013). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 110(39), 15579-15584. [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2022). Molecules, 27(19), 6598. [Link]

  • D'Souza, C., & El-Sagheer, A. H. (2016). Peptide Conjugation via CuAAC 'Click' Chemistry. Methods in Molecular Biology, 1369, 145-155.
  • Sharp, M. D., & Gross, M. L. (2021). Precursor Reagent Hydrophobicity Affects Membrane Protein Footprinting. Journal of the American Society for Mass Spectrometry, 32(1), 185-194. [Link]

  • Burke, P. J., et al. (2021). Linker Architectures as Steric Auxiliaries for Altering Enzyme-Mediated Payload Release from Bioconjugates. ACS Medicinal Chemistry Letters, 12(10), 1616-1622. [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2022). Molecules, 27(19), 6598. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Accounts of Chemical Research, 44(9), 666-676. [Link]

  • Azide vs. Alkyne Functionalization in Pt(II) Complexes for Post-Treatment Click Modification: Solid State Structure, Fluorescent Labeling, and Cellular Fate. (2018). Inorganic Chemistry, 57(17), 10834-10844.
  • Comparison of each drug-linkers. (2022). ResearchGate. [Link]

  • Wescott, C. R., et al. (2024). Effect of Protein Surface Hydrophobicity and Surface Amines on Soy Adhesive Strength. Journal of the American Oil Chemists' Society.
  • Piatkevich, K. D., & Verkhusha, V. V. (2011). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 9(18), 6359-6366. [Link]

  • Lu, Y., et al. (2010). Cleavable linker for peptide synthesis.
  • Lau, Y. H., et al. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. Journal of the American Chemical Society, 144(42), 19520-19528. [Link]

  • Effects of a flexible alkyl chain on a ligand for CuAAC reaction. (2010). Organic Letters, 12(21), 4988-4991. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Lee, J., et al. (2020). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 669322.
  • Mills, B. J., et al. (2020). Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs. Journal of Pharmaceutical Sciences, 109(5), 1764-1773.
  • Click chemistry: Approaches, applications and challenges. (2021). IntechOpen.
  • Wescott, C. R., et al. (2024). Effect of Protein Surface Hydrophobicity and Surface Amines on Soy Adhesive Strength. Journal of the American Oil Chemists' Society.
  • Click Chemistry Conjugations. (2018). Methods in Molecular Biology, 1728, 209-224.
  • Wang, F., et al. (2010). Effects of a flexible alkyl chain on a ligand for CuAAC reaction. Organic Letters, 12(21), 4988-4991.
  • A not-so-ancient grease history: click chemistry and protein lipid modifications. (2021). Chemical Science, 12(2), 488-503.

Sources

IR spectroscopy peaks for azide group in N-Boc-9-azidononan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: IR Spectroscopy Characterization of N-Boc-9-azidononan-1-amine

Executive Summary This guide provides a technical analysis of the infrared (IR) spectral characteristics of N-Boc-9-azidononan-1-amine , a critical heterobifunctional linker used in PROTAC® synthesis and bioorthogonal "click" chemistry. While NMR and Mass Spectrometry provide structural confirmation, FTIR (Fourier Transform Infrared Spectroscopy) is the superior method for rapid quality control (QC) and real-time reaction monitoring of the azide functionality.

This document compares the spectral performance of the product against its synthetic precursors and reaction products, establishing a self-validating QC protocol for researchers.

Part 1: The Spectral Fingerprint

The IR spectrum of N-Boc-9-azidononan-1-amine is defined by three distinct "zones" of activity. The presence of the azide group is binary—it is either distinctively present or absent—making it an ideal spectroscopic handle.

The Azide Zone (The "Gold Standard" Indicator)
  • Wavenumber: ~2090 – 2110 cm⁻¹

  • Mode: Asymmetric Stretching ($ \nu_{as} N=N=N $)

  • Characteristics: This is the most critical peak. It appears as a strong, sharp, solitary band in a region of the spectrum (1800–2200 cm⁻¹) that is typically silent for most organic molecules (excluding alkynes and nitriles).

  • Physics: The linear azide moiety exhibits a strong dipole change during asymmetric stretching, resulting in high IR intensity.

The Boc-Carbamate Zone (Protecting Group)
  • Carbonyl Stretch ($ \nu C=O $): 1680 – 1720 cm⁻¹ (Strong). This confirms the integrity of the amine protection.

  • N-H Stretch ($ \nu N-H $): 3300 – 3450 cm⁻¹ (Medium, Broad). Characteristic of secondary amides/carbamates.

  • C-O Stretch: 1150 – 1250 cm⁻¹.

The Alkyl Backbone Zone (Linker Stability)
  • **C-H Stretches ($ \nu C-H

    
     CH_2 $) stretches.
    
  • Bending Modes: ~1460 cm⁻¹ (scissoring) and ~1365/1390 cm⁻¹ (gem-dimethyl doublet from the tert-butyl group).

Part 2: Comparative Analysis & QC Metrics

The following table contrasts the product with its immediate "alternatives" in a synthetic workflow: the Precursor (Halide) and the Post-Reaction Product (Triazole). This comparison validates the product's purity and reactivity.

Functional GroupPrecursor (e.g., 9-Bromo-N-Boc...)Product (N-Boc-9-azido...)Click Product (Triazole)
Azide ($ \sim 2100 $ cm⁻¹) ABSENT (Baseline flat)STRONG (Diagnostic Peak)ABSENT (Disappears)
Carbonyl ($ \sim 1700 $ cm⁻¹) Present (Boc)Present (Boc)Present (Boc)
C-Br Stretch ($ \sim 500-600 $ cm⁻¹) Present (Weak)ABSENT Absent
Triazole C=C/N=N AbsentAbsentWeak bands ($ \sim 1400-1600 $)

Performance Insight:

  • vs. NMR: IR is non-destructive and requires no deuterated solvents. The azide peak at 2100 cm⁻¹ is visible in neat liquid films within seconds, whereas NMR requires sample prep and acquisition time.

  • vs. MS: Mass spec confirms mass but can be ambiguous regarding regioisomers or decomposition. IR definitively confirms the functional presence of the azide.

Part 3: Reaction Monitoring Workflow

The following diagram illustrates the logical flow for using IR spectroscopy to monitor the synthesis and subsequent utilization (Click Chemistry) of the linker.

Azide_Monitoring_Workflow cluster_spectra Spectral Signature Changes Precursor Precursor (Alkyl Bromide) Reaction_Sub Nucleophilic Substitution (+NaN3) Precursor->Reaction_Sub Start Spec_1 No Peak @ 2100 Precursor->Spec_1 Product Product (N-Boc-9-azidononan-1-amine) Reaction_Sub->Product Synthesis QC_Check QC Check: Scan @ 2100 cm⁻¹ Product->QC_Check Spec_2 STRONG Peak @ 2100 Product->Spec_2 QC_Check->Reaction_Sub Peak Weak/Absent (Fail/Incomplete) Click_Rxn CuAAC Reaction (+ Alkyne) QC_Check->Click_Rxn Peak Present (Pass) Final_Conj Final Conjugate (Triazole) Click_Rxn->Final_Conj Spec_3 Peak Disappears Final_Conj->Spec_3

Figure 1: IR Monitoring Workflow. The appearance and subsequent disappearance of the azide peak serves as a binary logic gate for reaction progress.

Part 4: Experimental Protocol (ATR-FTIR)

Objective: Verify the identity and purity of N-Boc-9-azidononan-1-amine using Attenuated Total Reflectance (ATR) FTIR.

Materials:

  • FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Solvent: Isopropanol or Dichloromethane (for cleaning).

  • Reference Standard: Polystyrene film (for calibration).

Methodology:

  • System Blank: Clean the ATR crystal thoroughly. Collect a background spectrum (air) to subtract atmospheric $ CO_2 $ and $ H_2O $.

  • Sample Application:

    • If Oil/Liquid: Place 1 drop (~10 µL) directly onto the crystal center.

    • If Solid (Low MP): Place a small amount on the crystal and apply pressure using the clamp to ensure contact.

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32 (sufficient for the strong azide dipole).

  • Analysis (Pass/Fail Criteria):

    • Primary Check: Locate the region 2090–2110 cm⁻¹. A strong absorbance (>80% relative intensity) must be present.

    • Secondary Check: Verify Carbonyl at ~1690–1710 cm⁻¹.

    • Purity Check: Ensure baseline is flat in the 2200–2600 cm⁻¹ region (excluding $ CO_2 $ at 2350). Significant peaks here may indicate contamination.

Safety Note: While alkyl azides with a C/N ratio > 3 (like this C14 molecule) are generally stable, always handle azides with care. Avoid metal spatulas if possible to prevent trace metal azide formation.

References

  • Infrared Spectroscopy of Azides

    • Title: Vibrational dynamics of azide-derivatized amino acids studied by nonlinear infrared spectroscopy
    • Source: The Journal of Chemical Physics (AIP Publishing)
    • URL:[Link]

  • Boc Group Characteriz

    • Title: Infrared Spectra of Some Common Functional Groups (Carbonyls & Amines)[1][2][3][4]

    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Reaction Monitoring (Click Chemistry)

    • Title: Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions by Inline ATR-IR Spectroscopy[5]

    • Source: PubMed (NIH)
    • URL:[Link]

  • Synthesis & Protection of Amines

    • Title: A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines[6]

    • Source: N
    • URL:[Link]

Sources

A Comparative Guide to Validating the Purity of N-Boc-9-azidononan-1-amine via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in sophisticated organic synthesis, particularly in the burgeoning field of bioconjugation and click chemistry, the purity of building blocks like N-Boc-9-azidononan-1-amine is paramount. This bifunctional linker, featuring a terminal azide for click reactions and a Boc-protected amine for further functionalization, demands rigorous quality control to ensure the integrity and reproducibility of downstream applications. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with orthogonal methods for validating the purity of N-Boc-9-azidononan-1-amine, complete with experimental protocols and supporting data to empower informed analytical decisions.

The Criticality of Purity for Bifunctional Linkers

N-Boc-9-azidononan-1-amine serves as a cornerstone in multi-step synthetic pathways. Impurities can arise from unreacted starting materials, by-products from the synthesis, or degradation products. For instance, in a typical synthesis involving the Boc-protection of 9-azidononan-1-amine, residual unprotected diamine or di-Boc-protected species can occur.[1] The presence of even minor impurities can lead to ambiguous reaction outcomes, reduced yields, and complications in the purification of the final conjugate. Therefore, a robust, validated analytical method is not merely a quality control checkpoint but a foundational element of successful research and development.

Primary Analytical Approach: Reversed-Phase HPLC with UV Detection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse for purity determination of small organic molecules due to its high resolving power, quantitative accuracy, and wide applicability. For N-Boc-9-azidononan-1-amine, a C18 column is the stationary phase of choice, leveraging the hydrophobic interactions between the nonyl chain of the analyte and the alkyl chains of the column.

The rationale for this choice lies in the ability to effectively separate the target molecule from potential impurities that will differ in polarity. For example, any unreacted 9-azidononan-1-amine will be significantly more polar and thus elute earlier, while any potential dimeric impurities would be more hydrophobic and have a longer retention time. The Boc protecting group provides a chromophore that allows for UV detection, typically around 210 nm.[2]

Experimental Protocol: Stability-Indicating RP-HPLC Method

A stability-indicating method is crucial as it can resolve the main compound from its potential degradation products.[3] Forced degradation studies, exposing the analyte to stress conditions such as acid, base, oxidation, and heat, are essential in the development of such a method to ensure its specificity.[4]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg/mL of N-Boc-9-azidononan-1-amine in a 50:50 mixture of Mobile Phase A and B.

This gradient is designed to provide good resolution between the analyte and potential impurities with varying polarities. The initial isocratic hold ensures good peak shape for the main component, while the subsequent gradient effectively elutes more hydrophobic impurities.

Orthogonal Methods for Purity Confirmation

To ensure the comprehensive validation of purity, it is best practice to employ an orthogonal method, which relies on a different separation or detection principle.[5] This approach provides a more complete picture of the sample's purity profile.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass-selective detection of mass spectrometry.[] This technique is invaluable for identifying unknown impurities by providing mass-to-charge ratio information. For N-Boc-9-azidononan-1-amine, LC-MS can confirm the identity of the main peak and provide molecular weight information for any co-eluting or minor impurities that may not be resolved by UV detection alone.

Instrumentation:

  • LC-MS system with a binary pump, autosampler, column oven, and a single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • (Same as the RP-HPLC method, but formic acid can be substituted for TFA if it provides better ionization)

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range: m/z 100-1000

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary ratio method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[8] By comparing the integral of a known resonance of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[9]

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10 mg of N-Boc-9-azidononan-1-amine into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The standard should have a simple spectrum with at least one resonance that is well-resolved from the analyte signals.

  • Add a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample and standard completely.

NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the standard to ensure full relaxation of all protons.

  • Number of Scans: 16 or higher to achieve a good signal-to-noise ratio.

  • Spectral Width: Sufficient to cover all resonances of the analyte and the internal standard.

Data Processing and Calculation: The purity is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Visualizing the Analytical Workflow

To better illustrate the decision-making process and the experimental flow, the following diagrams are provided.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Primary Analysis: RP-HPLC-UV cluster_orthogonal Orthogonal Method Confirmation cluster_validation Method Validation (ICH Q2(R2)) prep Weigh and dissolve N-Boc-9-azidononan-1-amine and reference standards hplc_run Inject sample into HPLC system with C18 column prep->hplc_run hplc_data Acquire chromatogram at 210 nm hplc_run->hplc_data hplc_process Integrate peaks and calculate area percent purity hplc_data->hplc_process lcms LC-MS Analysis for impurity identification (mass confirmation) hplc_process->lcms Confirm Purity qnmr qNMR Analysis for absolute purity determination hplc_process->qnmr Confirm Purity specificity Specificity (Forced Degradation) hplc_process->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: Workflow for HPLC Purity Validation of N-Boc-9-azidononan-1-amine.

Method_Selection_Flowchart node_rect node_rect start Purity Analysis Required? routine_qc Routine QC of known synthesis process? start->routine_qc new_synthesis New synthesis route or unexpected impurities? routine_qc->new_synthesis No hplc Use validated RP-HPLC-UV method routine_qc->hplc Yes absolute_purity Absolute purity value required (e.g., for reference standard)? new_synthesis->absolute_purity No lcms Supplement HPLC with LC-MS for impurity identification new_synthesis->lcms Yes absolute_purity->hplc No qnmr Use qNMR for absolute purity determination absolute_purity->qnmr Yes

Sources

Comparative Guide: Assessing Metabolic Stability of Alkyl Chain Linkers In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing metabolic stability of alkyl chain linkers in vivo Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Linker as a Metabolic Liability

In the architecture of bioconjugates—whether PROTACs, Antibody-Drug Conjugates (ADCs), or radioligands—the linker is often the "silent killer" of bioavailability. While alkyl chain linkers (


) offer superior membrane permeability and synthetic tractability compared to Polyethylene Glycol (PEG), they introduce distinct metabolic liabilities.

This guide provides a technical framework for assessing the in vivo stability of alkyl linkers. Unlike PEG, which suffers from oxidative chain shortening (ether cleavage), alkyl linkers are primarily susceptible to Cytochrome P450 (CYP)-mediated hydroxylation . Understanding this distinction is critical for designing self-validating assessment protocols.

Mechanistic Deep Dive: Alkyl vs. PEG Metabolism

To assess stability, one must first anticipate the degradation mechanism. The metabolic fate of an alkyl linker differs fundamentally from hydrophilic alternatives.[]

FeatureAlkyl Chain Linkers (

)
PEG Linkers (

)
Primary Enzyme CYP450 (Phase I Oxidation)Alcohol/Aldehyde Dehydrogenase & CYP450
Mechanism

/

Hydroxylation
: CYP enzymes insert oxygen at the terminal or sub-terminal carbon.
Oxidative Cleavage : Ether carbons undergo oxidation, leading to chain scission and release of shorter PEG units.
Metabolite Fate The chain remains intact but becomes more polar. Often followed by Phase II Glucuronidation.The linker fragments. The conjugate is cleaved, potentially releasing the payload prematurely.
Permeability High (Lipophilic).Low (Hydrophilic).
Immunogenicity Low.Moderate (Anti-PEG antibodies).
Visualizing Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of Alkyl vs. PEG linkers, highlighting why "stability" means different things for each.

MetabolicFate Substrate Bioconjugate (PROTAC/ADC) Alkyl Alkyl Linker (-CH2-CH2-CH2-) Substrate->Alkyl PEG PEG Linker (-CH2-CH2-O-) Substrate->PEG CYP CYP450 (Liver Microsomes) Alkyl->CYP Phase I Hydroxyl Hydroxylated Metabolite (-CH(OH)-CH2-) CYP->Hydroxyl ω-oxidation Glucuronide Phase II Glucuronidation Hydroxyl->Glucuronide Phase II Intact Linker Intact (Polarity Shift) Glucuronide->Intact Excretion Oxidation Oxidative Cleavage PEG->Oxidation ROS/Enzymatic Fragment Fragmented Linker (Aldehydes/Acids) Oxidation->Fragment Scission Failure Premature Payload Release Fragment->Failure Loss of Efficacy

Figure 1: Divergent metabolic pathways. Alkyl linkers typically undergo functionalization (hydroxylation) retaining connectivity, whereas PEG linkers suffer scission (cleavage).

Experimental Framework: Self-Validating Protocols

To authoritatively assess alkyl linker stability, you cannot rely on a single endpoint. You must employ a triangulated approach : In Silico prediction, In Vitro clearance, and In Vivo pharmacokinetics.

Phase 1: In Vitro Microsomal Stability Assay

This assay isolates Phase I metabolism (CYP450).

  • Objective: Determine Intrinsic Clearance (

    
    ) and identify "soft spots" (sites of hydroxylation).
    

Protocol:

  • Preparation:

    • Test Compound: 1 µM final concentration (low enough to avoid enzyme saturation).

    • System: Liver Microsomes (Mouse/Human) at 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system (essential for CYP activity).

  • Incubation:

    • Incubate at 37°C.

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

    • Control (Critical for Validity): Include Testosterone (High clearance control) and Warfarin (Low clearance control) in parallel wells. If controls deviate >20% from historical data, invalidate the run.

  • Quenching:

    • Add ice-cold Acetonitrile (ACN) containing internal standard (IS) at a 3:1 ratio to sample.

    • Centrifuge at 4,000 rpm for 20 min to precipitate proteins.

  • Analysis:

    • Analyze supernatant via LC-MS/MS.

    • Monitor parent depletion to calculate

      
      .
      
    • Metabolite ID (MetID): Perform a secondary scan for +16 Da (Hydroxylation) and +14 Da (Oxidation to ketone) shifts.

Phase 2: In Vivo Pharmacokinetics (PK)

In vitro data must be ground-truthed in a living system to account for Phase II metabolism (glucuronidation) and extra-hepatic clearance.

Protocol:

  • Animal Model: Male CD-1 Mice (n=3 per timepoint).

  • Administration:

    • IV Bolus: 1 mg/kg (Assess systemic clearance).

    • PO (Oral): 5-10 mg/kg (Assess first-pass effect).

    • Note: Alkyl linkers are often explored to improve oral bioavailability compared to PEG.

  • Sampling:

    • Collect blood at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

    • Process to plasma (K2EDTA tubes).

  • Bioanalysis (The "Middle-Up" Approach for Conjugates):

    • For PROTACs/Small Molecules: Standard protein precipitation.

    • For ADCs: You must measure three species to confirm linker stability:

      • Total Antibody (Tab): ELISA targeting the Fc region.

      • Conjugated Drug (acDrug): LC-MS detection of the payload still attached.

      • Free Payload: LC-MS detection of the cleaved drug.

    • Interpretation: If Total Antibody is stable but Conjugated Drug drops rapidly, your linker is metabolically unstable .

Data Interpretation & Decision Matrix

How do you interpret the data to select the best linker? Use this decision logic.

ObservationDiagnosisRecommended Action
High

(Microsomes) + +16 Da Metabolite
Oxidative "Soft Spot" on Alkyl Chain.Rigidify: Introduce a piperazine or spiro-cycle to break the alkyl chain. Fluorinate: Add Fluorine to the site of metabolism to block CYP oxidation.
Stable Microsomes + High In Vivo Clearance Phase II Metabolism or Renal Clearance.Check for Glucuronidation (+176 Da). If present, increase steric hindrance near the hydroxyl group.
High Free Payload in Plasma Linker Cleavage (Instability).Switch mechanism. If Alkyl, check for esterase liability. If PEG, switch to Alkyl or rigid linker.[2][3]
Workflow Visualization

The following Graphviz diagram outlines the decision tree for optimizing alkyl linkers based on stability data.

OptimizationWorkflow Start Start: Alkyl Linker Candidate InVitro In Vitro Microsomal Assay Start->InVitro StableIV Is it stable in microsomes? (t1/2 > 30 min) InVitro->StableIV MetID Metabolite ID: Identify Soft Spot StableIV->MetID No InVivo In Vivo PK Study (Mouse IV/PO) StableIV->InVivo Yes Strategy1 Strategy: Fluorination (Block Oxidation) MetID->Strategy1 Strategy2 Strategy: Rigidification (Insert Alkyne/Cyclic) MetID->Strategy2 Strategy1->InVitro Re-test Strategy2->InVitro Re-test StablePK Is In Vivo Clearance Low? InVivo->StablePK Success Candidate Validated StablePK->Success Yes FailPhase2 Failure: Phase II Metabolism or Renal Clearance StablePK->FailPhase2 No

Figure 2: Optimization workflow. Iterative cycles of testing and chemical modification (fluorination/rigidification) are required to stabilize alkyl linkers.

References
  • BOC Sciences. Alkyl Linkers in PROTACs - Improve Permeability & PK. Retrieved from

  • Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. Retrieved from

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.[3] Retrieved from

  • Seo, J. H., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker. Pharmaceutics.[][2][4] Retrieved from

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Retrieved from

  • Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery. Retrieved from

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Deactivation and Disposal of N-Boc-9-azidononan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety, extending through the entire lifecycle of a chemical, including its disposal. N-Boc-9-azidononan-1-amine is a valuable bifunctional linker, yet its azide moiety necessitates specialized handling and disposal procedures. This guide provides a comprehensive, field-tested framework for managing this reagent safely, ensuring the protection of personnel and the environment.

The core principle underpinning the disposal of any organic azide is deactivation before disposal .[1] The azide functional group is energetically unstable and can be sensitive to heat, shock, or friction, posing a significant risk if handled improperly.[2][3] Therefore, it is imperative to chemically convert the azide into a stable functional group, such as an amine, prior to its introduction into the laboratory's waste stream.

Hazard Assessment of N-Boc-9-azidononan-1-amine

Understanding the specific risk profile of the molecule is the first step in safe handling. Organic azide stability is often evaluated using empirical rules that correlate the ratio of heavy atoms to nitrogen atoms.

  • The Rule of Six : This guideline suggests that a molecule should have at least six carbon atoms (or other heavy atoms) for each energetic group (like an azide) to be considered relatively safe.[1]

  • Carbon-to-Nitrogen (C/N) Ratio : A higher C/N ratio generally indicates greater stability. Azides with a C/N ratio below 3 are considered to have a higher potential for explosive decomposition.[2][4]

For N-Boc-9-azidononan-1-amine (C₁₄H₂₈N₄O₂), we can perform this assessment:

  • Total Carbons : 14

  • Total Nitrogens : 4 (3 in the azide group, 1 in the Boc-protected amine)

  • C/N Ratio : 14 / 4 = 3.5

This analysis places N-Boc-9-azidononan-1-amine in a category of relatively low risk compared to smaller, more nitrogen-rich organic azides. However, this does not eliminate the inherent hazards of the azide group. All precautions applicable to azides must be strictly followed.

Parameter Assessment for N-Boc-9-azidononan-1-amine Safety Implication
Molecular Formula C₁₄H₂₈N₄O₂-
Functional Groups Azide (-N₃), Boc-protected Amine (-NHBoc)Azide is an energetic group.[1]
C/N Ratio 3.5Indicates relatively good stability for an organic azide.[2]
Primary Hazards Potentially explosive, toxic.[1] Can form highly shock-sensitive metal azides.[1]Strict protocols for handling and disposal are mandatory.
Incompatibilities Strong acids, heavy metals (copper, lead), strong reducing agents (uncontrolled), halogenated solvents.[1][2][5]Avoid contact with these materials, especially in waste containers.
The Cardinal Rules of Azide Waste Management

Before detailing the deactivation protocols, it is crucial to internalize these fundamental safety rules for all azide-containing waste.

  • Segregate Waste Streams : All waste containing residual azides, including solutions, contaminated consumables (e.g., pipette tips, silica gel), must be collected in a dedicated, clearly labeled waste container.[1][2][4][6]

  • NEVER Use Metal Containers or Spatulas : Azides can react with metals like copper, lead, brass, and silver to form dangerously explosive heavy metal azides.[1][5] Use only glass or plastic containers and plastic or ceramic spatulas.

  • NEVER Pour Azide Waste Down the Drain : This is strictly prohibited. The reaction of azides with lead or copper plumbing can lead to the formation and accumulation of highly explosive metal azides over time, creating a severe detonation risk.[5][6]

  • AVOID Mixing with Acids : Combining azides with acidic waste will generate hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[1][4] Ensure azide waste streams are kept separate from acidic waste.

Pre-Disposal Deactivation Protocol: Staudinger Reduction

The Staudinger reduction is a reliable and controlled method for converting an organic azide into a stable phosphazene, which can then be hydrolyzed to a primary amine. This reaction is highly efficient and its progress can be easily monitored. The causality for this choice rests on its selectivity and the formation of nitrogen gas as a benign byproduct.[7]

Objective : To safely convert N-Boc-9-azidononan-1-amine to its corresponding amine derivative before disposal.

Materials :

  • N-Boc-9-azidononan-1-amine waste (neat or in a compatible organic solvent like THF, Ethyl Acetate, or Methanol)

  • Triphenylphosphine (PPh₃)

  • Methanol (or other suitable protic solvent)

  • Stir plate and magnetic stir bar

  • Fume hood

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves.[6]

Step-by-Step Methodology :

  • Setup : Perform all operations within a certified chemical fume hood.[5][6] If working with quantities greater than a few grams of pure azide, the use of a blast shield is mandatory.[5][6]

  • Quantify and Dissolve : Estimate the amount (in moles) of residual N-Boc-9-azidononan-1-amine in the waste solution. If working with neat material, dissolve it in a suitable solvent (e.g., THF) to a concentration not exceeding 1M.[1]

  • Add Phosphine : For every 1 mole-equivalent of the azide, add 1.1 to 1.2 mole-equivalents of triphenylphosphine. The slight excess ensures the complete consumption of the azide.

  • Stir : Stir the solution at room temperature. The reaction is typically accompanied by the gentle evolution of nitrogen gas. Do NOT heat the mixture.

  • Monitor for Completion : The most critical step is to verify the complete destruction of the azide.

    • IR Spectroscopy : The disappearance of the strong, sharp azide stretching frequency at approximately 2100 cm⁻¹ is the most definitive indicator of reaction completion.

    • Thin-Layer Chromatography (TLC) : Compare the reaction mixture to a spot of the starting azide material. The reaction is complete when the starting material spot is no longer visible.

  • Hydrolysis (Optional but Recommended) : Once the azide is consumed, add an equal volume of methanol and stir for an additional 1-2 hours to facilitate the hydrolysis of the intermediate phosphazene to the final amine and triphenylphosphine oxide.

  • Final Waste Collection : Once completion is verified, the resulting solution, which now contains the significantly less hazardous amine, can be transferred to a properly labeled non-hazardous organic waste container. Clearly label the container with all its chemical constituents.

Disposal Decision Workflow

The following diagram outlines the logical process for handling waste containing N-Boc-9-azidononan-1-amine.

DisposalWorkflow start Azide Waste Generated (N-Boc-9-azidononan-1-amine) assess Assess Waste - Pure compound or solution? - Estimate quantity start->assess protocol Execute Staudinger Reduction 1. Add 1.1 eq. PPh₃ 2. Stir at Room Temp. assess->protocol verify Verify Complete Deactivation (IR or TLC) protocol->verify collect Collect Deactivated Waste in Labeled Organic Waste Container verify->collect Yes fail Incomplete Reaction: - Add more PPh₃ - Stir longer verify->fail No end Final Disposal via EH&S Program collect->end fail->protocol

Caption: Decision workflow for safe azide deactivation.

Emergency Procedures: Spills and Exposure

In the event of a spill or personal exposure, immediate and correct action is critical.

  • Spill :

    • For small spills (<250 mL) inside a fume hood, absorb the material with a non-reactive absorbent (e.g., vermiculite or sand).

    • Collect the contaminated absorbent in a designated, labeled container for azide waste and proceed with the deactivation protocol on the entire contents.

    • For large spills or any spill outside a fume hood, evacuate the area immediately, alert others, and contact your institution's Environmental Health & Safety (EH&S) office.[6]

  • Personal Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]

    • Eye Contact : Flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]

    • Inhalation/Ingestion : Move to fresh air. Seek immediate medical attention.[8]

By adhering to this guide, researchers can confidently and safely manage the disposal of N-Boc-9-azidononan-1-amine, upholding the highest standards of laboratory safety and professional responsibility.

References

  • Azides - Safe Work Procedure . (2022). University of Victoria, Occupational Health, Safety & Environment. [Link]

  • Safe handling of organic azides . (2023). YouTube. [Link]

  • Disposal of Dilute (0.01%) Sodium Azide Solution . Defense Centers for Public Health. [Link]

  • Guidelines for the Safe Handling of Azides . (2013). University of Pittsburgh, Environmental Health and Safety. [Link]

  • Standard Operating Procedure: Safe Handling of Azido Compounds . (2021). University of New Mexico, Department of Chemistry & Chemical Biology. [Link]

  • Some Reactions of Azides . (2018). Master Organic Chemistry. [Link]

  • Sodium Azide and Organic Azides - Standard Operating Procedure . University of California, Santa Barbara. [Link]

  • Information on Azide Compounds . Stanford University, Environmental Health & Safety. [Link]

  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials . (2018). University College Dublin. [Link]

  • Organic azide - Wikipedia . Wikipedia. [Link]

Sources

Personal protective equipment for handling N-Boc-9-azidononan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The "Why" Behind the Protocol

As researchers, we often become desensitized to "standard" reagents. However, N-Boc-9-azidononan-1-amine (


) occupies a specific niche in linker chemistry (PROTACs/Click Chemistry) that requires a calculated approach to safety.

While this molecule is thermodynamically more stable than smaller azides, it remains an energy-rich functional group. We validate its theoretical stability using the Smith-Open Chain Nitrogen Rule :



For N-Boc-9-azidononan-1-amine:

  • Carbons (

    
    ):  14
    
  • Oxygens (

    
    ):  2
    
  • Nitrogens (

    
    ):  4 (3 in azide, 1 in carbamate)
    


Conclusion: Since


, this compound is isolable and storable. However , the primary risks are not just spontaneous detonation, but sensitization , synergistic reactivity  (with acids/metals), and solvent-mediated permeation . The PPE protocol below is designed to mitigate these specific failure modes.

PPE Specification Matrix

Do not rely on generic "lab safety" rules. This matrix is specific to the handling of organic azides in common synthesis solvents (DCM, DMF).

Body ZonePPE RequirementTechnical Justification (Causality)
Hand Protection (Standard) Nitrile (Double Gloved) Outer: 5 mil (min)Inner: 4 milRisk: Dermal absorption. Azides are potent vasodilators. Logic: Nitrile provides splash protection but degrades rapidly in DCM (breakthrough < 2 min). The inner glove provides the "retreat time" needed to doff contaminated outer gloves safely.
Hand Protection (High Risk) Silver Shield / Laminate Context: Required when handling concentrated solutions in halogenated solvents (DCM/CHCl3) or during scale-up (>1g). Logic: Prevents permeation of the solvent carrier, which drags the azide through the skin.
Ocular Chemical Splash Goggles Risk: Violent decomposition or solvent splash. Logic: Safety glasses (ANSI Z87.1) have gaps.[1] Goggles seal the orbital area against aerosols or splashes if a reaction vessel over-pressurizes.
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Risk: Inhalation of dust or hydrazoic acid (

). Logic: Azides can hydrolyze to

in acidic environments. Engineering controls (Hood) are superior to respirators. Use N95 only if weighing solid outside a hood (discouraged).
Body Flame Resistant (FR) Lab Coat Risk: Flash fire. Logic: Azide decomposition releases heat and

gas. If a solvent fire triggers, standard polyester/cotton coats will melt into the skin. FR cotton/Nomex self-extinguishes.
Face Polycarbonate Face Shield Context: Required for reactions >5g or when heating. Logic: Acts as a secondary blast barrier if the primary hood sash fails or is raised.

Operational Workflow: The "Safe Handling Lifecycle"

This protocol treats the compound as a system, ensuring safety from storage to disposal.

Phase A: Storage & Stability[2][3][4]
  • Condition: Store at -20°C in the dark.

  • Container: Amber glass or foil-wrapped vials.

  • Constraint: Do NOT use ground glass joints for long-term storage.

    • Reasoning: Azides can sublime or crystallize in the ground glass interface. Friction from opening the vessel can trigger detonation. Use Teflon-lined screw caps.

Phase B: Weighing & Transfer
  • Equilibrate: Allow the vial to warm to room temperature in a desiccator before opening to prevent water condensation (water promotes hydrolysis).

  • Static Control: Use an anti-static gun or polonium strip if the solid is fluffy.

    • Reasoning: Electrostatic discharge (ESD) can theoretically initiate decomposition in dry, high-nitrogen compounds.

  • Tools: Use plastic or ceramic spatulas . Avoid metal.[2]

    • Reasoning: Trace transition metals (Cu, Pb) can form heavy metal azides, which are primary explosives (highly shock-sensitive).

Phase C: Reaction Setup
  • Solvent Choice: Avoid halogenated solvents (DCM,

    
    ) if possible during long reactions.[3]
    
    • Reasoning: Over time, azides react with di/tri-halomethanes to form di- and tri-azidomethane , which are extremely unstable explosives. If DCM is necessary, keep run times short and do not reflux.

  • Shielding: Use a blast shield for any reaction heated above 40°C.

Visualized Workflows (Graphviz)

Diagram 1: Risk Assessment Logic

This logic gate determines your safety tier before you even open the bottle.

RiskAssessment Start Start: Handling N-Boc-9-azidononan-1-amine ScaleCheck Check Scale & Solvent Start->ScaleCheck LowRisk < 1g AND Non-Halogenated Solvent ScaleCheck->LowRisk Low Hazard HighRisk > 1g OR Halogenated Solvent (DCM) ScaleCheck->HighRisk High Hazard PPE_Standard Standard PPE: Nitrile Double Glove Safety Glasses FR Lab Coat LowRisk->PPE_Standard PPE_Enhanced Enhanced PPE: Laminate Gloves Splash Goggles Blast Shield HighRisk->PPE_Enhanced Action Proceed to Weighing (Plastic Spatula Only) PPE_Standard->Action PPE_Enhanced->Action

Caption: Risk stratification logic for determining PPE requirements based on scale and solvent choice.

Diagram 2: Disposal & Quenching Workflow

Crucial: Never dispose of active organic azides directly into waste streams.

DisposalWorkflow Waste Azide Waste Generated TypeCheck Waste Type? Waste->TypeCheck Solid Solid Residue TypeCheck->Solid Solid Liquid Reaction Mixture TypeCheck->Liquid Solution Solid->Liquid Dissolve in Solvent Quench Chemical Quench: Add Triphenylphosphine (Staudinger) OR Terminal Alkyne (Click) Liquid->Quench Verify Verify TLC/LCMS (No Azide Peak) Quench->Verify Dispose Dispose as General Organic Waste Verify->Dispose

Caption: Mandatory quenching protocol to convert the energy-rich azide into a stable amine or triazole before disposal.

Emergency Response & Disposal Protocols

Accidental Spills[3]
  • Solid Spill: Do not sweep (friction risk). Dampen with water-wet paper towels, then wipe up.

  • Liquid Spill: Absorb with vermiculite or sand.[4] Do not use paper towels for neat liquids (increases surface area for evaporation/flammability).

Decontamination (The "Kill" Step)

Before disposing of any glassware or waste, you must chemically deactivate the azide functionality.

  • Method A (Preferred - Staudinger Reduction):

    • Add excess Triphenylphosphine (

      
      )  and water to the waste stream.
      
    • Mechanism:[1][5][6][7] Converts Azide (

      
      ) 
      
      
      
      Amine (
      
      
      ).
    • Result: The resulting amine is stable and can be disposed of in standard organic waste streams.

  • Method B (Click Reaction):

    • React with a terminal alkyne and copper catalyst to form a stable triazole.

  • Prohibited: Do NOT use the "Sodium Nitrite + Acid" method commonly found online. That is for inorganic sodium azide. Using it on organic azides in organic solvents can generate unpredictable

    
     gases and may not fully degrade the lipophilic organic azide.
    

References

  • Smith, P. A. S. (1966).[3] Open-Chain Nitrogen Compounds. Benjamin. (Source of the C/N > 3 stability rule).

  • Bräse, S., et al. (2005).[2][8] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[2][4] Angewandte Chemie International Edition, 44(33), 5188–5240. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[8] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie, 40(11), 2004–2021. Link

  • University of California Santa Barbara. (n.d.). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides. Link

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